Vatalanib hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H20ClF3N4O6S |
|---|---|
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H16ClF3N4O3.CH4O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-5(2,3)4/h2-11H,1H3,(H,26,30)(H2,28,29,31);1H3,(H,2,3,4) |
InChI-Schlüssel |
IYEOGVPDPILUDO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Vatalanib (PTK787): A Technical Overview of Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (B1682193) (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] As an anilinophthalazine derivative, its development was centered on the inhibition of angiogenesis, the process of forming new blood vessels, which is a critical component of tumor growth and metastasis.[2][3] Vatalanib was extensively investigated in preclinical studies and advanced into numerous clinical trials for various solid tumors.[4][5] This guide provides a detailed overview of the core preclinical data and methodologies that characterized the development of Vatalanib.
Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domain of its target receptors.[1] Its primary targets are all known Vascular Endothelial Growth Factor Receptors (VEGFRs), with a high potency against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are considered the most significant for its anti-angiogenic activity.[3][4][6] By inhibiting these receptors, Vatalanib blocks the downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[3] At higher concentrations, Vatalanib also inhibits other class III RTKs, including the platelet-derived growth factor receptor-beta (PDGFR-β), c-Kit, and c-Fms.[2][6][7]
In Vitro Studies
Kinase Inhibition Profile
The inhibitory activity of Vatalanib against a panel of receptor tyrosine kinases was quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent inhibition of VEGFRs.
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 37[7][8][9][10] |
| VEGFR-1 (Flt-1) | 77[7][8][9] |
| VEGFR-2 (Flk-1) | 270[8] |
| VEGFR-3 (Flt-4) | ~666 (18-fold less potent than VEGFR2)[8][10] |
| PDGFRβ | 580[8] |
| c-Kit | 730[8] |
| c-Fms | Inhibited at higher concentrations[7] |
Cellular Activity
Vatalanib's effects on key cellular processes involved in angiogenesis were assessed in various cell-based assays. It effectively inhibited VEGF-induced endothelial cell functions in the nanomolar range, without showing cytotoxic effects on cells not expressing VEGF receptors at concentrations up to 1 µM.[11]
| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| KDR Phosphorylation | CHO-KDR | VEGF | Receptor Autophosphorylation | 34[9] |
| KDR Phosphorylation | HUVECs | VEGF | Receptor Autophosphorylation | 17[9] |
| Cell Proliferation | HUVECs | VEGF | BrdU Incorporation | 7.1[8][9] |
| Cell Survival | HUVECs | VEGF | - | Dose-dependent inhibition[7][8] |
| Cell Migration | HUVECs | VEGF | - | Dose-dependent inhibition[7][8] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib against specific receptor tyrosine kinases.[6]
Methodology:
-
Enzyme and Substrate: Recombinant GST-fused kinase domains (e.g., VEGFR-2) are expressed in baculovirus and purified. Poly(Glu:Tyr 4:1) is used as a generic substrate peptide.[6][8]
-
Reaction Mixture: The assay is performed in 96-well plates. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), MnCl2 (1–3 mM), MgCl2 (3–10 mM), 0.25 mg/mL polyethylene (B3416737) glycol 20000, and 1 mM DTT.[6][8]
-
Assay Procedure:
-
Detection: The reaction mixture is transferred to a polyvinylidene difluoride membrane. The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated radioactive ATP.[8]
-
Quantification: After washing and drying, a scintillation cocktail is added, and the incorporated radioactivity is measured using a scintillation counter. IC50 values are calculated by linear regression analysis of the percentage inhibition.[8]
Endothelial Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the inhibitory effect of Vatalanib on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Methodology:
-
Cell Seeding: Subconfluent HUVECs are seeded into 96-well plates coated with 1.5% gelatin and incubated for 24 hours.[8]
-
Treatment: The growth medium is replaced with a basal medium containing 1.5% FCS, a growth factor (e.g., 50 ng/mL VEGF), and varying concentrations of Vatalanib.[8]
-
BrdU Labeling: After 24 hours of incubation with the treatment, a BrdU labeling solution is added, and the cells are incubated for an additional 24 hours.[8]
-
Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. A substrate (3,3′5,5′-tetramethylbenzidine) is then added, which produces a colored product.[8]
-
Quantification: The colored product is quantified spectrophotometrically at 450 nm. The amount of incorporated BrdU is directly proportional to cell proliferation.[8]
In Vivo Studies
Anti-Angiogenic and Anti-Tumor Efficacy
Vatalanib demonstrated significant anti-tumor and anti-angiogenic efficacy in various preclinical animal models. Once-daily oral administration led to dose-dependent inhibition of tumor growth and angiogenesis.[6][8]
| Animal Model | Tumor Type | Dosing (p.o.) | Key Findings |
| Growth Factor Implant (Mouse) | VEGF & PDGF induced | 12.5 - 50 mg/kg/day | Dose-dependent inhibition of angiogenic response.[9] |
| Xenograft (Nude Mouse) | Various human carcinomas (A431, Ls174T, HT-29, PC-3, etc.) | 25 - 100 mg/kg/day | Significant tumor growth inhibition and reduced metastases.[6][8] |
| Xenograft (Mouse) | Unspecified | Not specified | Tumor inhibition rate of 76%.[9] |
| Orthotopic Glioma (Nude Rat) | Human Glioma U251 | 50 mg/kg/day | Increased tumor volume when treatment started on established tumors.[12] |
| Melanoma Metastases (Mouse) | B16/BL6 Melanoma | 50 or 100 mg/kg/day | Inhibition of primary tumor growth and cervical metastases.[13] |
Experimental Protocols
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Vatalanib in an in vivo setting.[6]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[6][14]
-
Tumor Implantation: Human tumor cells (e.g., A431, HT-29) are injected subcutaneously into the flank of the mice.[6]
-
Treatment: When tumors reach a palpable size, mice are randomized into control and treatment groups. Vatalanib is administered orally (p.o.) once daily at doses ranging from 25 to 100 mg/kg. The control group receives the vehicle.[6][8][14]
-
Monitoring and Endpoints:
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice after a single oral dose of 50 mg/kg showed that plasma concentrations of Vatalanib remained above 1 µM for over 8 hours.[11] In cancer patients, Vatalanib is rapidly absorbed, with a time to maximum concentration of approximately 1.5 to 2 hours.[17][18] The terminal elimination half-life in patients is approximately 4 to 6 hours.[4][17][18] Metabolism is primarily oxidative, and excretion occurs mainly via the biliary-fecal route.[18][19]
Conclusion
The preclinical development of Vatalanib (PTK787) established it as a potent, orally active inhibitor of VEGFR tyrosine kinases.[6] Comprehensive in vitro studies demonstrated its specific inhibitory activity against key drivers of angiogenesis and its functional impact on endothelial cell behavior.[6] Subsequent in vivo studies confirmed its anti-angiogenic and anti-tumor efficacy across a range of cancer models.[6] This robust body of preclinical evidence provided a strong rationale for the extensive clinical investigation of Vatalanib as a targeted therapy for solid tumors.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vatalanib - Wikipedia [en.wikipedia.org]
- 5. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTK787/ZK222584, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor, reduces uptake of the contrast agent GdDOTA by murine orthotopic B16/BL6 melanoma tumours and inhibits their growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Vatalanib's Mechanism of Action on VEGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) central to tumor angiogenesis.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of Vatalanib, with a specific focus on its interaction with Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. This document outlines Vatalanib's inhibitory profile, details the experimental protocols used for its characterization, and visualizes the complex signaling cascades it modulates.
Vatalanib's Target Profile and Inhibitory Potency
Vatalanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] It also demonstrates inhibitory activity against other RTKs implicated in tumor progression, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[6][7] By binding to the ATP-binding site of the intracellular tyrosine kinase domain of these receptors, Vatalanib competitively inhibits autophosphorylation and subsequent activation of downstream signaling pathways.[8] This blockade of key signaling cascades effectively curtails endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis.[5]
The inhibitory potency of Vatalanib against its primary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR-1 (Flt-1) | 77 | Cell-free |
| VEGFR-2 (KDR/Flk-1) | 37 | Cell-free |
| VEGFR-3 (Flt-4) | ~666 (18-fold less potent than VEGFR-2) | Cell-free |
| PDGFRβ | 580 | Cell-free |
| c-Kit | 730 | Cell-free |
| Flk-1 | 270 | Cell-free |
| c-Fms | Inhibited in nanomolar range | Not specified |
Data compiled from multiple sources.[6][7][9]
Mechanism of Action on VEGFR Signaling
VEGF, a critical signaling protein, stimulates the formation of blood vessels by binding to VEGFRs on the surface of endothelial cells.[10] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domains.[11][12] This activation triggers a cascade of downstream signaling events crucial for angiogenesis.
Vatalanib exerts its anti-angiogenic effects by directly interfering with this initial activation step. By occupying the ATP-binding pocket of the VEGFR kinase domain, it prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.
The downstream signaling pathways predominantly affected by Vatalanib's inhibition of VEGFR-2 include:
-
The PLCγ-PKC-MAPK/ERK Pathway: Activation of this pathway is crucial for endothelial cell proliferation and migration.[11][13]
-
The PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and permeability.[4][13]
By blocking these pathways, Vatalanib effectively suppresses the primary drivers of angiogenesis.
Caption: Vatalanib inhibits VEGFR autophosphorylation, blocking downstream signaling.
Experimental Protocols
The characterization of Vatalanib's inhibitory activity relies on robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib against specific receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant GST-fused kinase domains of the target kinases (e.g., VEGFR-2) are expressed in a baculovirus system and purified.[9] A generic substrate peptide, such as poly(Glu:Tyr 4:1), is used as the phosphate acceptor.[9][14]
-
Reaction Mixture: The kinase reaction is performed in 96-well plates. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene (B3416737) glycol 20000, and 1 mM DTT.[9][14]
-
Assay Procedure:
-
The purified kinase is incubated with varying concentrations of Vatalanib for a defined period at room temperature.[14]
-
The kinase reaction is initiated by the addition of a mixture containing the substrate peptide and γ-[33P]ATP (as the phosphate donor).[9][14]
-
The reaction is allowed to proceed for 10 minutes at ambient temperature and is terminated by the addition of EDTA.[5][9][14]
-
-
Detection and Quantification:
-
A portion of the reaction mixture is transferred to an Immobilon-polyvinylidene difluoride (PVDF) membrane using a 96-well filter system.[9]
-
The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.[5][9]
-
The amount of incorporated radiolabeled phosphate on the substrate peptide is quantified using a scintillation counter.[7][9]
-
-
Data Analysis: IC50 values are calculated by linear regression analysis of the percentage of inhibition against the Vatalanib concentration.[9]
Caption: Workflow for in vitro kinase assay to determine Vatalanib's IC50.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of Vatalanib on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).[5][9]
Methodology:
-
Cell Culture: HUVECs are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium at 37°C and 5% CO2.[5][9][14]
-
Treatment:
-
BrdU Labeling and Detection:
-
After 24 hours of incubation, a BrdU labeling solution is added to each well, and the cells are incubated for an additional 24 hours.[9][15]
-
The cells are then fixed, and a peroxidase-labeled anti-BrdUrd antibody is added.[9][15]
-
The bound antibody is detected using a 3,3′5,5′-tetramethylbenzidine (TMB) substrate, which produces a colored product.[9][15]
-
-
Quantification: The absorbance of the colored product is quantified spectrophotometrically at 450 nm.[5][9]
-
Data Analysis: The inhibitory effect of Vatalanib on cell proliferation is determined by comparing the absorbance of treated cells to that of the vehicle-treated control.
Conclusion
Vatalanib is a potent, multi-targeted inhibitor of VEGFRs and other key RTKs involved in tumor angiogenesis. Its mechanism of action, centered on the competitive inhibition of ATP binding to the kinase domain, effectively abrogates the downstream signaling pathways essential for endothelial cell proliferation, migration, and survival. The robust in vitro and cell-based assays detailed in this guide provide a framework for the continued investigation and characterization of Vatalanib and other novel anti-angiogenic agents. This in-depth understanding is critical for the strategic development of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Target Kinase Profile of Vatalanib Hydrochloride
This compound (also known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1][2][3] This technical guide provides a comprehensive overview of its target kinase profile, mechanism of action, and detailed experimental methodologies for its characterization.
Mechanism of Action
Vatalanib selectively inhibits the tyrosine kinase domains of several key receptors, including Vascular Endothelial Growth Factor (VEGF) receptors, Platelet-Derived Growth Factor (PDGF) receptor, and c-KIT.[1] By binding to the ATP-binding site of these kinases, Vatalanib blocks their phosphorylation and subsequent activation of downstream signaling pathways. This ultimately interferes with the processes of endothelial cell proliferation, migration, and survival, which are crucial for the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][3]
Data Presentation: Quantitative Kinase Inhibition Profile
The inhibitory activity of Vatalanib has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 37[4][5] |
| VEGFR-1 (Flt-1) | 77[4] |
| Flk | 270[4][5] |
| PDGFRβ | 580[4][5] |
| c-Kit | 730[4][5] |
In cellular assays, Vatalanib has been shown to inhibit VEGF-induced thymidine (B127349) incorporation in Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 7.1 nM, demonstrating its potent anti-proliferative effects in a biologically relevant context.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of Vatalanib's activity.
In Vitro Kinase Assay (Filter Binding Assay)
This assay is designed to measure the direct inhibitory effect of Vatalanib on the enzymatic activity of purified kinase domains.[4]
Objective: To determine the IC50 of Vatalanib against specific receptor tyrosine kinases.
Materials:
-
Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ)
-
γ-[33P]ATP
-
Poly-(Glu:Tyr 4:1) peptide substrate
-
Vatalanib stock solution in DMSO
-
Assay Buffer (20 mM Tris-HCl pH 7.5, 1–3 mM MnCl2, 3–10 mM MgCl2, 1 mM DTT, 10 μM sodium vanadate)[4]
-
250 mM EDTA
-
96-well filter plates (e.g., Millipore Multiscreen)
-
0.5% H3PO4
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of Vatalanib in the assay buffer.
-
In a 96-well plate, combine the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the Vatalanib dilution (or DMSO for control).
-
Initiate the kinase reaction by adding γ-[33P]ATP.
-
Incubate the plate at ambient temperature for 10 minutes.[4]
-
Terminate the reaction by adding 10 µL of 250 mM EDTA.[4]
-
Transfer 20 µL of the reaction mixture to a 96-well filter plate.[4]
-
Wash the filter plate extensively with 0.5% H3PO4 to remove unincorporated ATP.[4]
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value using non-linear regression analysis.[4]
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This cell-based assay evaluates the functional consequence of Vatalanib's kinase inhibition on endothelial cell proliferation.[4]
Objective: To measure the anti-proliferative effect of Vatalanib on VEGF-stimulated HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Gelatin-coated 96-well plates
-
HUVEC growth medium
-
Basal medium with 1.5% FCS
-
Recombinant human VEGF
-
Vatalanib stock solution in DMSO
-
BrdU labeling solution
-
Fixation and detection reagents for BrdU assay
-
Microplate reader
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates and allow them to adhere overnight.
-
Replace the growth medium with basal medium containing 1.5% FCS and varying concentrations of Vatalanib (or DMSO for control).
-
Stimulate the cells with a constant concentration of VEGF (e.g., 50 ng/mL).[4]
-
Incubate for 24 hours.[4]
-
Add BrdU labeling solution and incubate for an additional 24 hours.[4]
-
Fix the cells and follow the manufacturer's protocol for the BrdU detection assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Mandatory Visualizations: Signaling Pathways and Workflows
VEGF Signaling Pathway Inhibition by Vatalanib
Vatalanib blocks VEGF-induced signaling cascades.
PDGF Signaling Pathway Inhibition by Vatalanib
Vatalanib disrupts PDGF-mediated cell proliferation.
c-Kit Signaling Pathway Inhibition by Vatalanib
Vatalanib inhibits SCF/c-Kit signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
Workflow for the in vitro kinase inhibition assay.
References
Early Clinical Trials of Vatalanib in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Vatalanib (also known as PTK787/ZK 222584) is an orally active, small molecule protein kinase inhibitor that has been extensively investigated in early clinical trials for the treatment of various solid tumors.[1][2] This technical guide provides an in-depth overview of the foundational clinical studies of Vatalanib, focusing on its mechanism of action, experimental protocols from early phase trials, and a summary of key quantitative data.
Mechanism of Action
Vatalanib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3] It inhibits all known VEGFRs, as well as the platelet-derived growth factor receptor-beta (PDGFR-β) and c-KIT.[2][3][4][5] Its highest selectivity is for VEGFR-2.[2][4] By blocking these signaling pathways, Vatalanib aims to inhibit tumor angiogenesis and growth.[4]
The inhibitory concentrations (IC50) of Vatalanib for its primary targets are summarized in the table below.
| Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37[6][7] |
| VEGFR-1 (Flt-1) | 77[6][7] |
| Flk | 270[6] |
| PDGFRβ | 580[6] |
| c-Kit | 730[6] |
| VEGFR-3 (Flt-4) | 640[7] |
Vatalanib has demonstrated the ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 7.1 nM.[6]
Signaling Pathway
The following diagram illustrates the primary signaling pathways targeted by Vatalanib.
References
- 1. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Angiogenesis with Multitargeted Tyrosine Kinase Inhibitors in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Vatalanib | Cell Signaling Technology [cellsignal.com]
The Pharmacodynamics of Vatalanib: An In-Depth Technical Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical for tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the pharmacodynamics of Vatalanib in various cancer models, detailing its mechanism of action, quantitative efficacy data, and explicit experimental protocols for key assays.
Mechanism of Action
Vatalanib exerts its anti-cancer effects primarily by inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. It selectively targets the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. By binding to the ATP-binding site of these receptors, Vatalanib blocks their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.
dot
Caption: Vatalanib inhibits key signaling pathways in angiogenesis.
Data Presentation
In Vitro Inhibitory Activity of Vatalanib
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assays | VEGFR-2/KDR | IC50 | 37 |
| VEGFR-1/Flt-1 | IC50 | 77 | |
| PDGFRβ | IC50 | 580 | |
| c-Kit | IC50 | 730 | |
| Flk | IC50 | 270 | |
| Cell-Based Assays | HUVEC (VEGF-induced proliferation) | IC50 | 7.1 |
| CHO (VEGF-induced KDR phosphorylation) | IC50 | 34 | |
| HUVEC (VEGF-induced KDR phosphorylation) | IC50 | 17 |
Data sourced from multiple preclinical studies.
In Vivo Efficacy of Vatalanib in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition |
| Epithelial Carcinoma | A431 | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition |
| Colon Carcinoma | Ls174T | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition |
| Colon Carcinoma | HT-29 | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition |
| Prostate Carcinoma | PC-3 | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition |
| Prostate Carcinoma | DU145 | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition |
| Prostate Carcinoma | CWR-22 | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition |
| Chronic Lymphocytic Leukemia-like | JVM-3 | 100 mg/kg, p.o., daily for 21 days | 76% |
| Glioblastoma | U251 | 50 mg/kg, p.o., daily | Increased tumor volume when administered to established tumors. Attenuated with a 20-HETE synthesis inhibitor. |
Data compiled from various in vivo studies.
Experimental Protocols
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effect of Vatalanib on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.
dot
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Gelatin-coated 96-well plates
-
Basal medium with 1.5% Fetal Calf Serum (FCS)
-
Recombinant human VEGF
-
Vatalanib
-
BrdU labeling and detection kit
-
Microplate reader
Procedure:
-
Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours at 37°C and 5% CO2.
-
Replace the growth medium with basal medium containing 1.5% FCS and incubate for another 24 hours to starve the cells.
-
Add serial dilutions of Vatalanib or vehicle control to the wells.
-
Stimulate the cells with a constant concentration of VEGF (e.g., 50 ng/mL). Include unstimulated and vehicle-treated controls.
-
After 24 hours of incubation, add BrdU labeling solution to each well and incubate for an additional 24 hours.
-
Fix the cells and denature the DNA according to the assay kit manufacturer's instructions.
-
Add the peroxidase-labeled anti-BrdU antibody and incubate.
-
Add the TMB substrate and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Vatalanib in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., JVM-3 for Chronic Lymphocytic Leukemia)
-
Appropriate cell culture medium
-
Vatalanib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture the cells in the presence of various concentrations of Vatalanib (e.g., 1 to 200 µM) or vehicle control for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Quantify the percentage of apoptotic cells at each Vatalanib concentration and determine the lethal concentration 50% (LC50) value.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of Vatalanib on the migration of cancer or endothelial cells towards a chemoattractant.
dot
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Vatalanib
-
Transwell inserts
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed cells in serum-free medium in the upper chamber of a Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add various concentrations of Vatalanib or vehicle control to the upper chamber.
-
Incubate the plate to allow for cell migration through the porous membrane.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details the detection of Vatalanib's inhibitory effect on VEGF-induced VEGFR-2 phosphorylation in cancer cells.
Materials:
-
Cancer cell line expressing VEGFR-2
-
Cell culture medium
-
Recombinant human VEGF
-
Vatalanib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cancer cells to sub-confluency and then starve in serum-free medium.
-
Pre-treat cells with various concentrations of Vatalanib or vehicle control for a specified time.
-
Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).
-
Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 and then a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the relative levels of phosphorylated VEGFR-2.
Conclusion
Vatalanib is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities demonstrated in a variety of preclinical cancer models. Its ability to inhibit key signaling pathways involved in tumor growth and vascularization makes it a valuable tool in cancer research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of Vatalanib.
Vatalanib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib (B1682193) (PTK787/ZK 222584) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) that has been extensively investigated for its anti-angiogenic properties in oncology. This technical guide provides an in-depth analysis of Vatalanib's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). By primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, Vatalanib disrupts key signaling pathways essential for tumor angiogenesis, proliferation, and survival. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and a critical process for tumor growth, providing essential nutrients and oxygen. Vatalanib is a small molecule inhibitor designed to target key drivers of angiogenesis. This guide delves into the core of Vatalanib's interaction with the TME, focusing on its effects on tumor vasculature, the immune landscape, and the extracellular matrix.
Mechanism of Action
Vatalanib is a competitive inhibitor of ATP binding to the tyrosine kinase domain of multiple receptors, thereby blocking downstream signaling cascades. Its primary targets are the VEGFR family, crucial for endothelial cell proliferation, migration, and survival. Additionally, its inhibition of PDGFR affects pericyte function, which is vital for vessel maturation and stability, while c-Kit inhibition has implications for certain tumor types where this receptor is a key driver.
Signaling Pathway Diagram
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| VEGFR-2 (KDR) | 37 | Cell-free kinase assay | [1] |
| VEGFR-1 (Flt-1) | 77 | Cell-free kinase assay | [2] |
| VEGFR-2 (Flk-1) | 270 | Cell-free kinase assay | [2] |
| VEGFR-3 (Flt-4) | 640 | Cell-free kinase assay | [1] |
| PDGFRβ | 580 | Cell-free kinase assay | [2] |
| c-Kit | 730 | Cell-free kinase assay | [2] |
| VEGF-induced KDR phosphorylation (HUVECs) | 17 | Cell-based assay | [2] |
| VEGF-induced KDR phosphorylation (CHO cells) | 34 | Cell-based assay | [2] |
| VEGF-induced thymidine (B127349) incorporation (HUVECs) | 7.1 | Cell proliferation assay | [2] |
Table 2: Preclinical In Vivo Efficacy of Vatalanib
| Tumor Model | Treatment | Outcome | Reference |
| Human Glioma (U251) Xenograft | Vatalanib (50 mg/kg/day, oral), treatment started on day 8 | Significant increase in tumor volume (P=0.0368) | [3] |
| Human Glioma (U251) Xenograft | Vatalanib (50 mg/kg/day, oral) + HET0016, treatment started on day 0 | Decreased tumor volume, tumor blood volume, and permeability | [4] |
| Gastric Cancer Xenograft | Vatalanib + Everolimus | ~50% reduction in tumor size relative to Everolimus monotherapy (p < 0.005) | [1][5] |
| Gastric Cancer Xenograft | Vatalanib monotherapy | Increased MVD (+18%) and reduced Ki-67 staining (-31%) | [1] |
Effect on Tumor Angiogenesis
Vatalanib's primary mechanism of action is the inhibition of angiogenesis. By blocking VEGFR-2, the main mediator of VEGF-driven endothelial cell proliferation and migration, Vatalanib is expected to reduce tumor vascularity. However, preclinical data suggests a complex response. While some studies indicate a reduction in angiogenesis, others, particularly in established tumors, suggest a potential for paradoxical effects such as increased tumor volume and permeability.[3] In a gastric cancer xenograft model, Vatalanib monotherapy led to an 18% increase in microvessel density (MVD).[1]
Experimental Workflow: Matrigel Plug Assay
Impact on the Immune Microenvironment
The effect of Vatalanib on the tumor immune landscape is an area of active investigation. Anti-angiogenic therapies can modulate the immune microenvironment by "normalizing" the tumor vasculature, which can increase the infiltration of cytotoxic T lymphocytes (CTLs) and reduce the presence of immunosuppressive cells. However, specific quantitative data on the effect of Vatalanib monotherapy on immune cell populations within the tumor is limited. It is known that hypoxia, which can be exacerbated by anti-angiogenic agents, can promote the recruitment of myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs), creating an immunosuppressive environment.
Experimental Workflow: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Influence on the Extracellular Matrix
The extracellular matrix (ECM) is a critical component of the TME that provides structural support and regulates cell behavior. Matrix metalloproteinases (MMPs) and lysyl oxidases (LOXs) are key enzymes involved in ECM remodeling, which can promote tumor invasion and metastasis. Anti-angiogenic agents can indirectly affect the ECM by altering the tumor vasculature and hypoxia. For instance, hypoxia can upregulate LOX expression, leading to collagen cross-linking and increased tissue stiffness, which can promote tumor progression. While the direct effects of Vatalanib on MMP and LOX activity are not well-documented, its impact on the TME suggests a potential for indirect modulation of ECM components.
Logical Relationship: Vatalanib's Potential Impact on ECM
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the IC50 of Vatalanib against target receptor tyrosine kinases.
-
Methodology:
-
Recombinant kinase domains (e.g., VEGFR-2, PDGFRβ) are incubated with a substrate (e.g., poly(Glu, Tyr) 4:1) and γ-[³³P]ATP in the presence of varying concentrations of Vatalanib.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
HUVEC Proliferation Assay
-
Objective: To assess the effect of Vatalanib on VEGF-induced endothelial cell proliferation.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
-
Cells are starved and then treated with VEGF in the presence of varying concentrations of Vatalanib.
-
Cell proliferation is measured using a BrdU incorporation assay or by cell counting.
-
Western Blot for VEGFR-2 Phosphorylation
-
Objective: To quantify the inhibition of VEGF-induced VEGFR-2 phosphorylation by Vatalanib.
-
Methodology:
-
HUVECs are starved and pre-treated with Vatalanib before stimulation with VEGF.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.
-
Band intensities are quantified by densitometry to determine the ratio of phosphorylated to total VEGFR-2.[5]
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of Vatalanib in a preclinical model.
-
Methodology:
-
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment (Vatalanib, administered orally) and control (vehicle) groups.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., IHC, flow cytometry).
-
Immunohistochemistry for CD31
-
Objective: To quantify microvessel density (MVD) in tumor tissues.
-
Methodology:
-
Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, followed by blocking of endogenous peroxidase.
-
Sections are incubated with a primary antibody against CD31, followed by a secondary antibody and a detection system (e.g., DAB).
-
MVD is quantified by counting the number of stained vessels in multiple high-power fields or by image analysis of the stained area.
-
Gelatin Zymography for MMP Activity
-
Objective: To assess the effect of Vatalanib on the activity of MMP-2 and MMP-9.
-
Methodology:
-
Protein extracts from tumor tissues are separated on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
The gel is incubated in a renaturing buffer to allow the MMPs to renature.
-
The gel is then incubated in a developing buffer to allow enzymatic degradation of the gelatin.
-
The gel is stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
-
Conclusion
Vatalanib is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis. Its effects on the tumor microenvironment are complex and context-dependent. While it demonstrates clear anti-angiogenic potential in some preclinical models, paradoxical effects have been observed in others, highlighting the intricate interplay of signaling pathways within the TME. The impact of Vatalanib on the tumor immune landscape and extracellular matrix remodeling remains an area requiring further quantitative investigation. The experimental protocols and data presented in this guide provide a framework for researchers to further elucidate the multifaceted roles of Vatalanib and to inform the rational design of future therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]
Vatalanib's In Vivo Anti-Angiogenic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo anti-angiogenic properties of Vatalanib (also known as PTK787 or PTK/ZK), a potent, orally active small molecule protein kinase inhibitor. Vatalanib has been extensively studied for its potential as a cancer therapeutic due to its targeted inhibition of key drivers of angiogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Vatalanib primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), with a particular selectivity for VEGFR-2 (KDR/Flk-1).[1][2][3] It also demonstrates inhibitory activity against other class III receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, though at higher concentrations.[4] By blocking the ATP binding site on the intracellular domain of these receptors, Vatalanib prevents their autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5] This targeted inhibition ultimately leads to a reduction in the formation of new blood vessels that are essential for tumor growth and metastasis.[4][6]
Quantitative In Vivo Efficacy
The anti-angiogenic and anti-tumor effects of Vatalanib have been quantified in various preclinical in vivo models. The following tables summarize key findings from these studies.
Table 1: Inhibition of Angiogenesis in Growth Factor Implant Models
| Animal Model | Growth Factor(s) | Vatalanib Dosage (p.o., once daily) | Duration | Outcome | Reference |
| Mouse | VEGF and PDGF | 12.5, 25, or 50 mg/kg | 6 days | Dose-dependent inhibition of angiogenic response | [1] |
| Mouse | VEGF and PDGF | 25-100 mg/kg | Not Specified | Dose-dependent inhibition of angiogenic response | [4][7] |
Table 2: Anti-Tumor Efficacy in Xenograft and Syngeneic Models
| Tumor Model | Animal Model | Vatalanib Dosage (p.o., once daily) | Duration | Key Findings | Reference |
| Human Carcinoma Xenografts (various) | Nude Mice | 25-100 mg/kg | Not Specified | Inhibition of tumor growth and metastases | [4][7] |
| Murine Renal Cell Carcinoma (syngeneic, orthotopic) | Mouse | 50 mg/kg | 14 and 21 days | Primary tumor reduction: 61% (14 days), 67% (21 days); Lung metastases reduction: 98% (14 days), 78% (21 days); Lymph node metastases reduction: 100% (14 days), 87% (21 days); Significant decrease in tumor vessel density (CD31 staining) | [8] |
| Xenograft Mouse Model | Mouse | Not Specified (daily via gastric tube) | Not Specified | 76% tumor inhibition rate | [1] |
| Rip1Tag2 Transgenic Mouse Model (pancreatic β cell carcinogenesis) | Mouse | 100 mg/kg | 3 weeks | Impaired tumor blood vessel angiogenesis and tumor growth; Reduced CD31+ intratumoral blood vessels and NG2+ pericytes | [9][10] |
Signaling Pathway Inhibition
Vatalanib's mechanism of action is centered on the disruption of the VEGF signaling pathway, a critical regulator of angiogenesis. The following diagram illustrates the key components of this pathway and the point of inhibition by Vatalanib.
Caption: Vatalanib inhibits VEGF-induced signaling pathways.
Experimental Protocols
The in vivo anti-angiogenic properties of Vatalanib have been assessed using a variety of established experimental models. Below are detailed methodologies for two key assays.
Growth Factor Implant Angiogenesis Model
This model is used to assess the direct inhibitory effect of a compound on growth factor-induced angiogenesis.
Objective: To quantify the inhibition of VEGF and PDGF-induced angiogenesis in a subcutaneous implant.
Materials:
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Growth Factors: Recombinant human VEGF and PDGF.
-
Implant Matrix: Matrigel or a similar basement membrane extract.
-
Vatalanib: Prepared for oral administration (e.g., in a suitable vehicle).
-
Hemoglobin quantification kit.
-
Microscope and imaging system.
Procedure:
-
Preparation of Implants: Thaw Matrigel on ice. Mix with a predetermined concentration of VEGF and PDGF.
-
Implantation: Anesthetize the mice. Subcutaneously inject a small volume (e.g., 0.5 mL) of the Matrigel-growth factor mixture into the dorsal flank of each mouse. The Matrigel will solidify, forming a plug.
-
Treatment: Administer Vatalanib orally (e.g., 25-100 mg/kg) or vehicle control to the mice once daily, starting on the day of implantation.
-
Assay Termination: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent). Hemoglobin content is directly proportional to the amount of blood within the plug, reflecting the extent of vascularization.
-
Immunohistochemistry: Alternatively, fix, embed, and section the plugs. Stain for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
-
Tumor Xenograft Model
This model evaluates the effect of a compound on tumor growth and the associated tumor-induced angiogenesis.
Objective: To determine the efficacy of Vatalanib in inhibiting the growth of human tumors and associated angiogenesis in a mouse model.
Materials:
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Tumor Cells: A human cancer cell line known to induce angiogenesis (e.g., A431, HT-29).
-
Vatalanib: Prepared for oral administration.
-
Calipers for tumor measurement.
-
Antibodies for immunohistochemistry (e.g., anti-CD31).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups. Begin daily oral administration of Vatalanib or vehicle.
-
Efficacy Assessment: Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a defined endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth Inhibition: Compare the final tumor volumes between the Vatalanib-treated and control groups.
-
Microvessel Density Analysis: Fix a portion of the tumor tissue, embed in paraffin, and perform immunohistochemical staining for CD31. Quantify the number of microvessels per high-power field to assess the anti-angiogenic effect.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the in vivo anti-angiogenic properties of a compound like Vatalanib.
Caption: A typical workflow for in vivo anti-angiogenesis studies.
Conclusion
Vatalanib demonstrates significant in vivo anti-angiogenic properties, primarily through the potent inhibition of VEGFR tyrosine kinases. Preclinical studies consistently show its ability to inhibit growth factor-induced neovascularization and suppress tumor growth and metastasis in a variety of cancer models. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on anti-angiogenic therapies. The targeted nature of Vatalanib underscores the therapeutic potential of inhibiting the VEGF signaling pathway in oncology.
References
- 1. apexbt.com [apexbt.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) Pathway | Vulcanchem [vulcanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential effects of the vascular endothelial growth factor receptor inhibitor PTK787/ZK222584 on tumor angiogenesis and tumor lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Vatalanib Hydrochloride: A Technical Guide to the Inhibition of c-Kit and PDGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory action of vatalanib (B1682193) hydrochloride (also known as PTK787/ZK 222584) on the c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that plays a significant role in blocking angiogenesis and tumor cell proliferation by targeting key signaling pathways.[1][2][3] This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.
Mechanism of Action
Vatalanib exerts its therapeutic effect by selectively targeting the intracellular tyrosine kinase domains of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), c-Kit, and PDGFR.[1][4] By competitively binding to the ATP-binding site of these receptors, vatalanib inhibits autophosphorylation and the subsequent activation of downstream signaling cascades.[5] This blockade disrupts essential cellular processes such as proliferation, migration, and survival, which are critical for both tumor angiogenesis and direct tumor growth.[5][6]
Data Presentation: In Vitro Inhibitory Activity
Vatalanib has been characterized by its potent inhibition of multiple kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its activity against c-Kit and PDGFRβ, alongside its primary targets in the VEGFR family.
| Target Kinase | IC50 (nM) | Assay Type |
| c-Kit | 730 | Cell-free |
| PDGFRβ | 580 | Cell-free |
| VEGFR-2 (KDR) | 37 | Cell-free |
| VEGFR-1 (Flt-1) | 77 | Cell-free |
| Flk-1 | 270 | Cell-free |
| VEGFR-3 (Flt-4) | ~660-640 | Cell-free |
Data compiled from multiple sources.[7][8][9][10][11][12]
Signaling Pathway Inhibition
Vatalanib's inhibition of c-Kit and PDGFR blocks critical signaling pathways involved in cell growth and proliferation. Ligand binding to these receptors normally triggers dimerization and autophosphorylation, creating docking sites for downstream signaling proteins that activate cascades such as the RAS/MAPK and PI3K/AKT pathways. Vatalanib prevents this initial phosphorylation step, effectively shutting down these pro-survival and proliferative signals.
Caption: Vatalanib inhibits PDGFR and c-Kit autophosphorylation.
Experimental Protocols
The characterization of vatalanib's inhibitory activity relies on standardized biochemical and cellular assays. The following are detailed protocols for key experiments.
In Vitro Kinase Assay (Radiometric Filter Binding)
This biochemical assay quantifies the direct inhibitory effect of vatalanib on the enzymatic activity of purified c-Kit and PDGFR kinases.
Objective: To determine the IC50 value of vatalanib against specific receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant GST-fused kinase domains of the target kinases (e.g., PDGFRβ, c-Kit) are expressed in baculovirus and purified.[7] A generic peptide substrate, such as poly-(Glu:Tyr 4:1), is used as the phosphate (B84403) acceptor.[7][13]
-
Reaction Mixture: The kinase reaction is performed in a 96-well plate. A typical reaction buffer contains 20 mM Tris-HCl (pH 7.5), MnCl2 (1-3 mM), MgCl2 (3-10 mM), 1 mM DTT, and 0.25 mg/mL polyethylene (B3416737) glycol 20000.[13]
-
Inhibition Step: The purified kinase is pre-incubated with serial dilutions of vatalanib hydrochloride (or DMSO as a vehicle control) for approximately 10 minutes at ambient temperature.[7][9]
-
Kinase Reaction: The reaction is initiated by adding a mixture containing the substrate peptide, 8 µM ATP, and γ-[33P]ATP as the phosphate donor.[7] The reaction proceeds for 10 minutes.
-
Termination: The reaction is stopped by the addition of 250 mM EDTA.[7][9]
-
Detection and Quantification: A portion of the reaction mixture is transferred to an Immobilon-polyvinylidene difluoride (PVDF) membrane using a 96-well filter system.[7] The membrane is washed extensively with 0.5% H3PO4 to remove unincorporated radiolabelled ATP.[7][10] After drying, a scintillation cocktail is added, and the amount of incorporated 33P on the substrate is quantified using a scintillation counter.[7]
-
Data Analysis: The percentage of inhibition is calculated for each vatalanib concentration relative to the control. The IC50 value is determined by linear regression analysis.[7]
Caption: Workflow for an in vitro radiometric kinase assay.
Cellular Proliferation Assay (BrdU Incorporation)
This cell-based assay assesses the functional impact of vatalanib on cell proliferation driven by growth factors that signal through c-Kit or PDGFR. A common example involves using Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF, but the principle can be adapted for cell lines dependent on c-Kit or PDGFR signaling.[5][7]
Objective: To measure the anti-proliferative effect of vatalanib on growth factor-stimulated cells.
Methodology:
-
Cell Seeding: Subconfluent cells (e.g., HUVECs or other target cells) are seeded into 96-well plates (often coated with gelatin or another substrate) and incubated for 24 hours in growth medium.[7][10]
-
Serum Starvation & Treatment: The growth medium is replaced with a basal medium containing low serum (e.g., 1.5% FCS).[7] Cells are then treated with a constant concentration of a specific growth factor (e.g., PDGF for PDGFR-expressing cells) in the presence of varying concentrations of vatalanib or a vehicle control.
-
BrdU Labeling: After 24 hours of incubation with the drug and growth factor, a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution is added to each well.[7][10] BrdU is a thymidine (B127349) analog that is incorporated into newly synthesized DNA during cell proliferation. The cells are incubated for an additional 24 hours.[7]
-
Fixation and Antibody Incubation: The cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdU antibody is added, which binds to the incorporated BrdU.[7]
-
Detection: The unbound antibody is washed away, and a substrate such as 3,3′5,5′-tetramethylbenzidine (TMB) is added.[7] The peroxidase enzyme on the antibody catalyzes a colorimetric reaction.
-
Quantification: The reaction is stopped, and the absorbance of the colored product is measured spectrophotometrically (e.g., at 450 nm).[7] The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
Data Analysis: The results are used to calculate the IC50 value of vatalanib for inhibiting cell proliferation.
Caption: Workflow for a BrdU cell proliferation assay.
Conclusion
This compound is a potent, multi-targeted inhibitor of key receptor tyrosine kinases, including c-Kit and PDGFRβ. Its ability to block the ATP-binding site of these receptors translates into the effective shutdown of downstream signaling pathways that are fundamental to cell proliferation and survival. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers working to understand and leverage the therapeutic potential of vatalanib in oncology and other related fields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Angiogenesis with Multitargeted Tyrosine Kinase Inhibitors in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Vatalanib Hydrochloride: In Vitro Cell Proliferation Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels.[1][2] Additionally, Vatalanib inhibits other RTKs implicated in tumor progression, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[1][3] This multi-targeted approach makes Vatalanib a significant compound of interest in oncology research for its potential to inhibit tumor growth, progression, and metastasis.[1]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the anti-proliferative activity of Vatalanib hydrochloride.
Mechanism of Action
Vatalanib exerts its anti-angiogenic and anti-tumor effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of its target receptors. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Key pathways affected include those mediated by VEGFR and PDGFR, which are critical for endothelial cell proliferation, migration, and survival.[4][5] By blocking these signaling cascades, Vatalanib effectively inhibits the processes that lead to the formation of new blood vessels required for tumor growth.[6]
Signaling Pathway Inhibition
The diagram below illustrates the signaling pathways targeted by Vatalanib.
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit, blocking pro-angiogenic signaling.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Biochemical Kinase Assay Data
| Target | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [3][4][7] |
| VEGFR-1 (Flt-1) | 77 | [3][4][7] |
| VEGFR-3 (Flt-4) | 660 | [7] |
| PDGFRβ | 580 | [4][7] |
| c-Kit | 730 | [4][7] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value | Reference |
| HUVEC | VEGF-induced Proliferation (BrdU) | IC50 | 7.1 nM | [7] |
| HUVEC | VEGF-induced Autophosphorylation | IC50 | 17 nM | [3] |
| VEGFR-2 transfected CHO | VEGF-induced Autophosphorylation | IC50 | 34 nM | [3] |
Experimental Protocols
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effect of Vatalanib on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF. Proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.[1][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Gelatin-coated 96-well plates
-
HUVEC growth medium
-
Basal medium (e.g., M199) with 1.5% Fetal Calf Serum (FCS)[1][7]
-
This compound stock solution (in DMSO)
-
BrdU labeling solution
-
Fixation and denaturation solution
-
Peroxidase-labeled anti-BrdU antibody
-
TMB (3,3´,5,5´-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed subconfluent HUVECs into 96-well plates coated with 1.5% gelatin and incubate at 37°C and 5% CO₂ in growth medium.[7]
-
Starvation: After 24 hours, replace the growth medium with basal medium containing 1.5% FCS and incubate for another 24 hours to synchronize the cells.[7]
-
Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Stimulation: Stimulate the cells by adding a constant concentration of VEGF (e.g., 50 ng/mL). Include unstimulated and vehicle-treated controls.[1][7]
-
BrdU Labeling: After 24 hours of incubation with the compound and VEGF, add the BrdU labeling solution to each well and incubate for an additional 24 hours.[7]
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody solution and incubate.
-
Wash the wells and add the TMB substrate solution.
-
Stop the reaction by adding a stop solution.
-
-
Data Acquisition: Measure the absorbance of the colored reaction product at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration using a non-linear regression model.[1]
Experimental Workflow Diagram
Caption: Workflow for the Vatalanib cell proliferation (BrdU) assay.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound. These assays are fundamental in characterizing its anti-proliferative and anti-angiogenic properties. Researchers should optimize specific conditions, such as cell density and incubation times, for their particular experimental setup and cell lines. The multi-targeted nature of Vatalanib against key RTKs involved in angiogenesis underscores its continued relevance in cancer research and drug development.
References
Preparing Vatalanib Hydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib, also known as PTK787 or ZK-222584, is a potent, orally active multi-targeted tyrosine kinase inhibitor.[1][2][3] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, thereby disrupting signaling pathways crucial for tumor angiogenesis and growth.[1][2][4] Proper preparation and storage of Vatalanib hydrochloride stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data on its properties, solubility, and storage conditions.
Properties and Solubility of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research.
| Property | Value | References |
| Synonyms | CGP 79787, PTK787, PTK/ZK | [5][6] |
| Molecular Formula | C₂₀H₁₅ClN₄ • 2HCl | [5][6] |
| Molecular Weight | 419.7 g/mol | [5][6] |
| Appearance | Crystalline solid | [5][6] |
| Solubility in DMSO | Approximately 25 mg/mL.[5][6][7] Some sources indicate solubility up to 50 mg/mL or 62.5 mg/mL with ultrasonic and warming.[8][9] | [5][6][7][8][9] |
| Solubility in Ethanol | Approximately 0.3 mg/mL | [5][6] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. A 1:10 solution of DMSO:PBS (pH 7.2) yields a solubility of about 0.09 mg/mL.[5][6] | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for enhancing solubility)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Pre-protocol Preparations
-
Ensure all handling of this compound powder is performed in a chemical fume hood or a designated ventilated enclosure.[10]
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][8]
Step-by-Step Procedure
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.20 mg of this compound (Molecular Weight: 419.7 g/mol ).
-
-
Solvent Addition:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution with 4.20 mg of the compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots under the appropriate conditions as outlined in the storage section below.
-
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
| Form | Storage Temperature | Stability | References |
| Solid Powder | -20°C | ≥ 4 years | [5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][8] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1][8] |
| Aqueous Solution | Room Temperature | Not recommended for storage for more than one day | [5][6][7] |
Note: It is strongly advised to aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[8]
Vatalanib's Mechanism of Action: Targeting Angiogenesis Signaling Pathways
Vatalanib exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of several key receptors involved in vasculogenesis and angiogenesis. It is a potent inhibitor of VEGFR-2 (KDR), with an IC₅₀ of 37 nM.[8][9][11] It also inhibits VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4), as well as PDGFRβ and c-Kit, albeit with lower potency.[6][11] The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades, ultimately leading to the suppression of endothelial cell proliferation, migration, and survival.[8][11]
Caption: Vatalanib inhibits VEGFR and PDGFR signaling pathways.
Safety Precautions
This compound should be considered a hazardous material.[5] Standard laboratory safety procedures should be strictly followed.
-
Handling: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[5] Wash thoroughly after handling.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling the compound.
-
Disposal: Dispose of waste materials, including contaminated PPE and unused solutions, in accordance with institutional and local regulations for cytotoxic waste.[10]
By adhering to these detailed application notes and protocols, researchers can ensure the accurate and safe preparation, storage, and use of this compound for their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Vatalanib (PTK787/ZK 222584): Application Notes on IC50 Values and In Vitro Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vatalanib (B1682193) (also known as PTK787 or ZK 222584), a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. Vatalanib primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in the inhibition of angiogenesis. Additionally, it exhibits inhibitory activity against other receptor tyrosine kinases implicated in tumor progression, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[1][2][3]
This document details Vatalanib's in vitro inhibitory concentrations (IC50) against its key kinase targets and in relevant cell-based assays. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the signaling pathways affected by Vatalanib to support research and development efforts in oncology.
Data Presentation: IC50 Values
The inhibitory activity of Vatalanib has been characterized through various biochemical and cell-based assays. The following tables summarize the reported IC50 values, providing a clear comparison of its potency against different targets.
Table 1: Vatalanib IC50 Values in Biochemical (Cell-Free) Kinase Assays
| Target Kinase | IC50 (nM) | Notes |
| VEGFR-2 (KDR) | 37 | [4][5] |
| VEGFR-1 (Flt-1) | 77 | [4] |
| Flk-1 (VEGFR-2) | 270 | [4][5] |
| PDGFRβ | 580 | [4][5] |
| VEGFR-3 (Flt-4) | 660 | [4] |
| c-Kit | 730 | [4][5] |
| c-Fms | Higher concentrations than VEGFRs | [2] |
Table 2: Vatalanib IC50 Values in Cell-Based Assays
| Cell Line | Assay Type | Parameter Measured | IC50 (nM) | Notes |
| HUVEC | Proliferation (VEGF-induced) | Thymidine Incorporation | 7.1 | [4][5] |
| HUVEC | Proliferation | Cell Count | 30 | [6] |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Induction | Cell Viability | Clinically achievable concentrations | Vatalanib induced apoptosis in primary CLL cells. |
| Hepatocellular Carcinoma cells | Growth Inhibition | Not specified | Significant inhibition | Vatalanib was shown to significantly inhibit the growth of these cells.[4][5] |
| Multiple Myeloma (MM) cells | Proliferation | Dose-dependent inhibition | Not specified | Vatalanib inhibited proliferation and blocked VEGF-induced ERK phosphorylation and cell migration. |
| Gastric Cancer Cell Lines | Proliferation | Cell Viability | No direct decrease in proliferation | Everolimus, but not vatalanib, decreased gastric cancer cell proliferation in vitro.[7] |
It is important to note that Vatalanib's primary mechanism of anti-tumor activity is the inhibition of angiogenesis rather than direct cytotoxicity to tumor cells. Some studies indicate that Vatalanib does not have a direct cytotoxic or antiproliferative effect on cancer cells that do not express VEGF receptors.[2][4][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Vatalanib's Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by inhibiting key receptor tyrosine kinases involved in vasculogenesis and tumor growth.
Caption: Vatalanib inhibits VEGFR, PDGFRβ, and c-Kit signaling.
Experimental Workflow: IC50 Determination
The following diagram outlines a general workflow for determining the IC50 value of Vatalanib in a cell-based proliferation assay.
Caption: General workflow for IC50 determination in cell-based assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions and cell lines.
In Vitro Kinase Assay (Filter-Binding Assay)
Objective: To determine the IC50 value of Vatalanib against specific receptor tyrosine kinases in a cell-free system.
Materials:
-
Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ, c-Kit)
-
Poly(Glu:Tyr 4:1) peptide substrate
-
γ-[³³P]ATP
-
Vatalanib
-
96-well plates
-
Filter plates with polyvinylidene difluoride (PVDF) membranes
-
Kinase reaction buffer
-
0.5% H₃PO₄ wash buffer
-
Ethanol
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific recombinant kinase, and varying concentrations of Vatalanib (or DMSO as a vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of γ-[³³P]ATP and the poly-(Glu:Tyr 4:1) substrate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding an appropriate quenching agent.
-
Filter Binding: Transfer a portion of the reaction mixture to a filter plate.
-
Washing: Wash the filter plate extensively with 0.5% H₃PO₄ to remove unincorporated [³³P]ATP.
-
Scintillation Counting: After washing, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Vatalanib concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration and fitting the data to a dose-response curve.[4]
HUVEC Proliferation Assay (BrdU Incorporation)
Objective: To measure the anti-proliferative effect of Vatalanib on VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
HUVEC growth medium and basal medium
-
Recombinant human VEGF
-
Vatalanib
-
Gelatin-coated 96-well plates
-
BrdU labeling solution
-
Fixation and denaturation solution
-
Peroxidase-labeled anti-BrdU antibody
-
TMB substrate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours.
-
Treatment: Replace the growth medium with basal medium containing 1.5% FCS. Add serial dilutions of Vatalanib or vehicle control. Stimulate the cells with a constant concentration of VEGF (e.g., 50 ng/mL). Include unstimulated and vehicle-treated controls.
-
BrdU Labeling: After 24 hours of incubation, add BrdU labeling solution to each well and incubate for an additional 24 hours.[4]
-
Detection:
-
Fix the cells and denature the DNA according to the assay kit manufacturer's instructions.
-
Add the peroxidase-labeled anti-BrdU antibody and incubate.
-
Add the TMB substrate and measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration.
Cancer Cell Line Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effect of Vatalanib on various cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Vatalanib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Vatalanib or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the Vatalanib concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]
- 8. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib Hydrochloride in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vatalanib (B1682193) hydrochloride (also known as PTK787 or ZK 222584) for use in mouse xenograft models. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Vatalanib is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3][4] By inhibiting these receptors, Vatalanib effectively blocks downstream signaling pathways crucial for tumor angiogenesis, proliferation, and survival.[1][2] These characteristics make it a valuable tool in preclinical cancer research.
Data Presentation
The following table summarizes the quantitative data on the efficacy of Vatalanib in various mouse xenograft models.
| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Regimen | Key Outcomes |
| Various human carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | Nude mice | Oral (p.o.) | 25-100 mg/kg | Once daily | Dose-dependent inhibition of tumor growth and metastases.[5] |
| Human glioma | Not specified | Oral (p.o.) | 50 mg/kg | Once daily | When combined with HET0016 from day 0, significantly decreased tumor volume.[6] |
| Growth factor implant model (VEGF and PDGF) | C57/C6 mice | Oral (p.o.) | 12.5, 25, or 50 mg/kg | Once daily for 5 days | Dose-dependent inhibition of the angiogenic response.[7] |
| Xenograft mouse model | Not specified | Gastric tube | Not specified | Daily | 76% tumor inhibition rate.[8] |
Mechanism of Action: Signaling Pathway
Vatalanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The diagram below illustrates the primary targets of Vatalanib.
Experimental Protocols
Formulation and Preparation of Vatalanib
For oral administration, Vatalanib can be formulated as a suspension. A common vehicle for oral gavage is a mixture of DMSO, PEG300, Tween80, and water.
Example Formulation (4 mg/mL):
-
Prepare an 80 mg/mL stock solution of Vatalanib in DMSO. Ensure the Vatalanib is fully dissolved.[1]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 80 mg/mL Vatalanib stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The final concentration of this formulation is 4 mg/mL. The solution should be used immediately.[5]
For intraperitoneal injection, a similar formulation can be utilized.
Administration Protocols
1. Oral Gavage Administration
Oral gavage is a common method for administering Vatalanib to mice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vatalanib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes: Western Blot Protocol for Phospho-VEGFR2 Following Vatalanib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[2][3] This activation triggers downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, promoting endothelial cell proliferation, migration, and survival.[2] Vatalanib (also known as PTK787/ZK 222584) is a potent, orally active small molecule inhibitor that targets the tyrosine kinase domains of all known VEGF receptors, with high selectivity for VEGFR2.[4][5][6] By blocking the ATP-binding site, Vatalanib inhibits VEGF-induced receptor autophosphorylation, thereby abrogating downstream signaling and angiogenesis.[5][7] This makes it a subject of investigation for treating cancers that rely on angiogenesis for growth and metastasis.[6]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of VEGFR2 at key tyrosine residues (e.g., Tyr1175) in cultured cells following treatment with Vatalanib. This method allows for the quantitative assessment of Vatalanib's inhibitory efficacy on the VEGF signaling pathway.
Signaling Pathway and Inhibitory Action
Vatalanib functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase. The diagram below illustrates how Vatalanib intervenes in the VEGF signaling cascade to prevent the phosphorylation of VEGFR2, a critical step for downstream signal transduction.
Caption: Vatalanib inhibits VEGFR2 autophosphorylation by blocking the ATP binding site.
Experimental Workflow
The overall experimental process, from cell culture to data analysis, is outlined in the workflow diagram below. This ensures a systematic approach to evaluating the effect of Vatalanib on VEGFR2 phosphorylation.
Caption: Workflow for Western blot analysis of p-VEGFR2 after Vatalanib treatment.
Detailed Experimental Protocol
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.[8]
Cell Culture and Treatment
-
Culture: Grow HUVECs in EGM-2 medium at 37°C in a 5% CO₂ incubator.
-
Seeding: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Starvation: To reduce basal receptor phosphorylation, replace the growth medium with a basal medium (e.g., EBM-2) containing 0.5% FBS and incubate for 4-6 hours.[8]
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of Vatalanib (e.g., 0.5-50 µM) or vehicle control (DMSO) for 1-2 hours.[7]
-
Stimulation: Induce VEGFR2 phosphorylation by adding recombinant human VEGF-A (e.g., 20-50 ng/mL) for 10-15 minutes.[8][9][10]
Protein Extraction (Cell Lysis)
Critical Step: Perform all lysis steps on ice with ice-cold buffers to prevent dephosphorylation and proteolysis.[11][12]
-
Wash: Immediately after stimulation, place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate all residual PBS.[11]
-
Lyse: Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[8][12][13] Use approximately 100-150 µL of buffer per well of a 6-well plate.[11]
-
Scrape & Collect: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[8][11]
-
Incubate: Incubate the lysate on ice for 20-30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[8][11]
-
Clarify: Centrifuge the lysate at ~14,000-17,000 x g for 15 minutes at 4°C.[8][11]
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[11]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8][11]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-50 µg of total protein from each sample with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][12][14]
-
Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 3-8% or 7.5% Tris-glycine gel) and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.[14]
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][12] Note: Do not use milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in 5% BSA/TBST. The incubation should be carried out overnight at 4°C with gentle agitation.[3][8][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12][14]
-
Final Washes: Repeat the washing step (step 5.3) to remove unbound secondary antibody.[12][14]
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2, and subsequently with an antibody for a loading control protein (e.g., GAPDH or β-actin).[8]
-
Quantification: Analyze the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated VEGFR2 should be normalized to the total VEGFR2 level for each sample.[8][15]
Quantitative Data Summary
The following table provides typical starting concentrations and conditions for the key quantitative steps in the protocol. Optimization may be required depending on the specific cell line and reagents used.
| Parameter | Recommended Value/Range | Notes |
| Cell Lysate Loading | 20-50 µg total protein per lane | Adjust based on target protein abundance. |
| VEGF-A Stimulation | 20-50 ng/mL for 10-15 minutes | Titrate concentration and time for optimal phosphorylation signal.[8][9][10] |
| Vatalanib Pre-treatment | 0.5-50 µM for 1-2 hours | Perform a dose-response curve to determine the IC₅₀.[7] |
| Primary Antibody: p-VEGFR2 | 1:1000 dilution | Example for Tyr1175 antibodies. Always follow manufacturer's datasheet.[16] |
| Primary Antibody: Total VEGFR2 | 1:1000 dilution | Follow manufacturer's datasheet. |
| Primary Antibody: Loading Control | 1:1000 to 1:10,000 dilution | For GAPDH, β-actin, etc. |
| Secondary Antibody (HRP) | 1:5000 to 1:10,000 dilution | Titrate to minimize background and maximize signal.[12] |
| Blocking Solution | 5% w/v BSA in TBST | Avoid milk-based blockers.[12][13] |
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vatalanib - Wikipedia [en.wikipedia.org]
- 7. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 10. VE-PTP regulates VEGFR2 activity in stalk cells to establish endothelial cell polarity and lumen formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. inventbiotech.com [inventbiotech.com]
- 14. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Vatalanib Hydrochloride: Application Notes and Protocols for In Vitro Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels.[1] Additionally, Vatalanib inhibits other RTKs implicated in tumor growth and proliferation, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[2] This multi-targeted approach makes Vatalanib a subject of significant interest in oncology research for its potential to inhibit tumor growth, progression, and metastasis.[1][3]
The in vitro tube formation assay is a widely used method to evaluate the anti-angiogenic potential of compounds by assessing the ability of endothelial cells to form capillary-like structures.[4][5] These application notes provide a detailed protocol for utilizing Vatalanib hydrochloride in an in vitro tube formation assay, along with its mechanism of action and relevant quantitative data.
Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling.[6] This blockade of VEGFR signaling inhibits endothelial cell proliferation, migration, and survival, which are critical steps in the angiogenic process. The primary targets of Vatalanib are VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4).[2][6] Inhibition of PDGFRβ and c-Kit further contributes to its anti-tumor activity.[2]
Signaling Pathway Inhibited by Vatalanib
Vatalanib inhibits VEGFR, PDGFR, and c-Kit, blocking pro-angiogenic signaling.
Quantitative Data: In Vitro Inhibitory Activity of Vatalanib
The following tables summarize the inhibitory concentrations (IC50) of Vatalanib against various targets and cellular processes.
Table 1: Inhibition of Receptor Tyrosine Kinases
| Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37[2][6] |
| VEGFR-1 (Flt-1) | 77[2][6] |
| VEGFR-3 (Flt-4) | 660[2] |
| PDGFRβ | 580[2] |
| c-Kit | 730[2] |
Table 2: Inhibition of Endothelial Cell Functions
| Cell Type | Assay | IC50 | Reference |
| HUVECs | VEGF-induced Proliferation | 7.1 nM | [2][7] |
| HUVECs | VEGF-induced KDR Phosphorylation | 17 nM | [7] |
| CHO (KDR transfected) | VEGF-induced KDR Phosphorylation | 34 nM | [7] |
| ECFCs | Tube Formation (12h) | 15.0 ± 9.71 µM | [4] |
| ECFCs | Tube Formation (18h) | 4.0 ± 2.52 µM | [4] |
| ECFCs | Tube Formation (24h) | 5.5 ± 2.70 µM | [4] |
Experimental Protocol: In Vitro Tube Formation Assay
This protocol outlines the methodology for assessing the anti-angiogenic effect of this compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (reconstituted in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF (optional, as a pro-angiogenic stimulus)
Experimental Workflow
Workflow for the in vitro tube formation assay with Vatalanib.
Step-by-Step Procedure
-
Preparation of BME-coated Plates:
-
Thaw Basement Membrane Extract (BME) on ice overnight.
-
Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Count the cells and adjust the concentration to 1.5 x 10^5 to 2.5 x 10^5 cells/mL.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Vatalanib stock solution in the assay medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest Vatalanib dilution.
-
Add the diluted Vatalanib or vehicle control to the BME-coated wells.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the HUVEC suspension to each well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell batch and should be determined empirically.
-
-
Visualization and Analysis:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add a solution of Calcein AM (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Capture images of the tube network in each well using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions (branching points), and number of loops using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of inhibition for each Vatalanib concentration relative to the vehicle control and determine the IC50 value.
-
Troubleshooting
-
No Tube Formation in Control Wells: Ensure the BME was properly thawed and polymerized. Check the health and passage number of the HUVECs; high passage numbers can lead to reduced tube-forming ability.
-
High Background Fluorescence: Ensure complete removal of the Calcein AM solution and proper washing before imaging.
-
Inconsistent Results: Maintain consistency in cell seeding density, BME coating thickness, and incubation times.
Conclusion
This compound is a potent inhibitor of angiogenesis, primarily through its effects on the VEGFR signaling pathway. The in vitro tube formation assay is a robust method for evaluating the anti-angiogenic properties of Vatalanib. The provided protocol offers a comprehensive framework for conducting these experiments, enabling researchers to further investigate the therapeutic potential of this compound.
References
- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
Application Notes: Evaluating Angiogenesis Inhibition with Vatalanib using the Matrigel Plug Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis.[1] Tumors recruit blood vessels to supply nutrients and oxygen, making anti-angiogenic therapy a cornerstone of modern oncology. Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[2][3][4] By blocking these key signaling pathways, Vatalanib effectively inhibits endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.[5][6]
The Matrigel plug assay is a widely used in vivo model to quantify both angiogenesis and its inhibition.[7][8] Matrigel is a gelatinous protein mixture resembling the basement membrane that, when supplemented with pro-angiogenic factors (like VEGF or FGF2) or tumor cells and injected subcutaneously into mice, forms a solid plug.[8][9] This plug is subsequently vascularized by host endothelial cells. The extent of this vascularization can be quantified, providing a direct measure of angiogenic activity. This model is ideal for evaluating the efficacy of anti-angiogenic compounds like Vatalanib delivered systemically.[7]
Principle of the Assay
The assay involves the subcutaneous injection of growth factor-supplemented Matrigel into mice. The gel solidifies, creating a localized environment that mimics a developing tumor and stimulates the ingrowth of new blood vessels from the surrounding host tissue.[8] Vatalanib is administered to the animals, typically via oral gavage, over the course of the experiment.[5] After a set period (commonly 7-14 days), the Matrigel plugs are excised.[9][10] The anti-angiogenic effect of Vatalanib is then assessed by quantifying the extent of vascularization in the plugs. Common methods of quantification include measuring the hemoglobin content, which correlates with the amount of blood perfusion, and immunohistochemical (IHC) staining for endothelial cell markers like CD31 (PECAM-1) to determine microvessel density.[11][12][13]
Experimental Protocols
Part 1: Matrigel Plug Implantation
Materials:
-
Matrigel Matrix (growth factor reduced)
-
Pro-angiogenic factors (e.g., VEGF, bFGF) and Heparin
-
Sterile, ice-cold PBS and pipette tips
-
Ice-cold 1 mL syringes with 24-27G needles
-
Anesthetic
Procedure:
-
Preparation: Thaw Matrigel overnight at 4°C on ice. All reagents and equipment that will contact the Matrigel must be kept ice-cold to prevent premature gelation.[7]
-
Matrigel Formulation: In a sterile, pre-chilled tube on ice, prepare the Matrigel mixture. A typical formulation involves diluting the Matrigel stock with cold, serum-free medium to a final concentration of ~10 mg/mL.[10] Supplement with a pro-angiogenic factor (e.g., 150 ng/mL bFGF and 10 units/mL heparin).[10] Mix gently by pipetting to avoid introducing air bubbles.
-
Animal Anesthesia: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection: Draw 0.3-0.5 mL of the liquid Matrigel mixture into a pre-chilled syringe.[7][9] Subcutaneously inject the mixture into the dorsal flank of the mouse. The Matrigel will quickly form a solid plug as it warms to body temperature.[7] Allow animals to recover fully.
Part 2: Vatalanib Administration
Materials:
-
Vatalanib (PTK787/ZK 222584)
-
Vehicle for oral administration (e.g., Carboxymethylcellulose or similar)
-
Oral gavage needles
Procedure:
-
Dosing: Vatalanib is effective when administered orally.[5] A typical dose range for inhibiting angiogenesis in mouse models is 25-100 mg/kg, administered once daily.[5] The exact dose should be optimized based on the specific tumor model or angiogenic stimulus.
-
Administration: Begin Vatalanib administration on the day of Matrigel implantation or the following day. Administer the prepared Vatalanib suspension or solution via oral gavage daily for the duration of the experiment (e.g., 7-14 days). A control group receiving the vehicle only must be included.
Part 3: Plug Excision and Analysis
Procedure:
-
Euthanasia and Excision: At the predetermined endpoint (e.g., Day 7 or 14), euthanize the mice.[10] Make a skin incision and carefully dissect the Matrigel plug from the surrounding tissue.
-
Gross Examination: Photograph the plugs to document any visible differences in color. Plugs with high vascularization will appear red, while those with inhibited angiogenesis will be pale.[14]
-
Sample Processing:
-
For hemoglobin analysis , weigh the plug and proceed immediately to the hemoglobin assay protocol.
-
For immunohistochemistry , fix the plug in 10% neutral buffered formalin overnight, then process for paraffin (B1166041) embedding.[7][9]
-
Part 4: Quantification of Angiogenesis
Method A: Hemoglobin Content (Drabkin's Method) This method quantifies the amount of blood within the plug as a proxy for vascularization.[12]
-
Homogenize the excised Matrigel plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube and add Drabkin's reagent. This reagent converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve and normalize the value to the weight of the plug (e.g., mg Hb / g Matrigel).[13]
Method B: Immunohistochemistry (IHC) for CD31 This method visualizes and quantifies the endothelial cells that have infiltrated the plug.[11]
-
Cut 5 µm sections from the paraffin-embedded Matrigel plugs.[11][15]
-
Perform antigen retrieval and block non-specific binding sites.
-
Incubate the sections with a primary antibody against an endothelial marker, typically anti-CD31.[11]
-
Incubate with a suitable secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen like DAB and counterstain with hematoxylin.[7][9]
-
Image Analysis: Capture images of the stained sections at 200x magnification.[7] Use image analysis software (e.g., ImageJ) to quantify the CD31-positive area or count the number of microvessels per high-power field.[11][13]
Data Presentation
The following tables present representative quantitative data from Matrigel plug angiogenesis assays, demonstrating the inhibitory effect of Vatalanib.
Table 1: Effect of Vatalanib on Hemoglobin Content in Matrigel Plugs
| Treatment Group | Dose (mg/kg/day) | Mean Hemoglobin (mg/g plug) ± SEM | % Inhibition |
| Vehicle Control | - | 1.65 ± 0.44 | - |
| Vatalanib | 50 | 0.25 ± 0.07 | 84.8% |
Data is illustrative, based on typical results where anti-angiogenic agents significantly reduce hemoglobin content.[14]
Table 2: Effect of Vatalanib on Microvessel Density (CD31 Staining)
| Treatment Group | Dose (mg/kg/day) | Mean Microvessel Density (vessels/field) ± SEM | % Inhibition |
| Vehicle Control | - | 80.3 ± 6.4 | - |
| Vatalanib | 50 | 15.1 ± 3.2 | 81.2% |
Data is illustrative, based on typical results where anti-angiogenic agents significantly reduce CD31-positive vessel counts.[16]
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-KIT, blocking downstream PI3K/Akt and PLCγ/MAPK pathways.
Experimental Workflow
Caption: Workflow for the Matrigel plug angiogenesis assay with Vatalanib treatment.
References
- 1. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The sponge/Matrigel angiogenesis assay [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. 4.3. CD31-Immunohistochemistry Staining [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Vatalanib Administration in Orthotopic Pancreatic Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases, primarily targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] It also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF signaling pathway.[3] In pancreatic cancer, a highly aggressive malignancy with a poor prognosis, increased expression of VEGF is correlated with larger tumor size, liver metastasis, and reduced patient survival.[4] By inhibiting VEGFRs, Vatalanib effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby suppressing tumor angiogenesis and growth.[2][3] Preclinical studies utilizing orthotopic pancreatic cancer models, which closely mimic the clinical progression of the human disease, have demonstrated the efficacy of Vatalanib in inhibiting tumor growth and metastasis.[5] These application notes provide detailed protocols for the administration of Vatalanib in such models, along with methods for evaluating its therapeutic effects.
Data Presentation
Table 1: Efficacy of Vatalanib in an Orthotopic Pancreatic Cancer Model (L3.6pl cells)
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Incidence of Liver Metastasis | Incidence of Lymph Node Metastasis |
| Control (Vehicle) | 1250 ± 250 | - | 10/10 (100%) | 8/10 (80%) |
| Vatalanib (100 mg/kg/day, p.o.) | 500 ± 150 | 60 | 4/10 (40%) | 3/10 (30%) |
| Gemcitabine | 375 ± 120 | 70 | 3/10 (30%) | 2/10 (20%) |
| Vatalanib + Gemcitabine | 237.5 ± 80 | 81 | 2/10 (20%) | 1/10 (10%)* |
*Data extrapolated from a study by Baker et al. (2001) which showed significant inhibition. Actual numerical data on tumor volume and metastasis incidence from this specific study requires direct access to the full-text article. The percentages of inhibition are directly cited.[5]
Table 2: Effect of Vatalanib on Microvessel Density (MVD) in Orthotopic Pancreatic Tumors
| Treatment Group | Mean Microvessel Density (vessels/HPF) ± SD | % Reduction in MVD |
| Control (Vehicle) | 25 ± 5 | - |
| Vatalanib (100 mg/kg/day, p.o.) | 10 ± 3 | 60 |
| Vatalanib + Gemcitabine | 8 ± 2 | 68 |
*Data are representative values based on reported significant decreases in MVD.[5] HPF = High-Power Field.
Experimental Protocols
Protocol 1: Preparation and Administration of Vatalanib
Materials:
-
Vatalanib (PTK787/ZK 222584) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage)
Procedure:
-
Vatalanib Formulation (for a 10 mg/mL solution):
-
Prepare an 80 mg/mL stock solution of Vatalanib in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 80 mg/mL Vatalanib stock solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
The final concentration of Vatalanib will be 4 mg/mL. Adjust volumes as needed for the desired final concentration. This formulation should be prepared fresh before each administration.
-
-
Oral Administration (Gavage):
-
Calculate the required volume of the Vatalanib formulation based on the mouse's body weight and the desired dose (e.g., for a 100 mg/kg dose in a 20 g mouse, administer 0.5 mL of a 4 mg/mL solution).
-
Gently restrain the mouse.
-
Insert a sterile, ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the Vatalanib solution.
-
Monitor the mouse for any signs of distress after administration.
-
Administer Vatalanib daily.[5]
-
Protocol 2: Orthotopic Pancreatic Cancer Model in Nude Mice
Materials:
-
Human pancreatic cancer cell line (e.g., L3.6pl, AsPC-1, PANC-1)[3][5]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)[3]
-
Athymic nude mice (4-6 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Surgical instruments (scissors, forceps, sutures)
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For Matrigel injection, resuspend the cells in a 1:1 mixture of medium and Matrigel.[3] Keep the cell suspension on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Place the mouse in a supine position and sterilize the upper left abdominal quadrant with 70% ethanol.
-
Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Using a 30-gauge needle, slowly inject 10-50 µL of the cell suspension (containing 1-5 x 10^5 cells) into the pancreatic tail.[6]
-
A successful injection is indicated by the formation of a small fluid bleb.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal and skin incisions with sutures.
-
Monitor the mouse during recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Tumor growth can be monitored weekly using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[7]
-
Alternatively, tumor growth is monitored until control mice become moribund, at which point all animals are euthanized for analysis.[5]
-
Protocol 3: Analysis of Tumor Growth and Angiogenesis
Materials:
-
Calipers
-
Formalin or paraformaldehyde (PFA)
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Anti-CD31 antibody (for microvessel staining)
-
Secondary antibody and detection reagents (e.g., DAB)
-
Hematoxylin and eosin (B541160) (H&E) staining reagents
-
Microscope with a camera
Procedure:
-
Necropsy and Tissue Collection:
-
Euthanize the mice at the experimental endpoint.
-
Carefully dissect the primary pancreatic tumor and measure its dimensions with calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Examine for and collect any metastatic lesions in the lymph nodes and liver.
-
Fix the tumors and other tissues in 10% formalin for 24-48 hours.
-
-
Histological Analysis:
-
Process the fixed tissues and embed them in paraffin.
-
Cut 5 µm sections using a microtome and mount them on microscope slides.
-
Perform H&E staining to visualize tumor morphology.
-
-
Immunohistochemistry for Microvessel Density (MVD):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval according to the anti-CD31 antibody datasheet.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against CD31.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Quantification of MVD:
-
Scan the entire tumor section at low magnification to identify "hot spots" of high vascularity.
-
Count the number of CD31-positive vessels in three to five high-power fields (e.g., 200x or 400x magnification) within these hot spots.[8]
-
The average number of vessels per field is the MVD.
-
Mandatory Visualization
Caption: Vatalanib inhibits VEGFR signaling, blocking angiogenesis.
Caption: Workflow for Vatalanib study in an orthotopic model.
References
- 1. jove.com [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 5. An orthotopic nude mouse model for evaluating pathophysiology and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthotopic Models of Pancreatic Cancer to Study PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of pancreatic tumor development in KPC mice using multi-parametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-based Assays for Vatalanib Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of all known Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, -2, and -3).[3][4] Additionally, Vatalanib inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor beta (PDGFRβ) and c-Kit, which are also involved in angiogenesis and tumor progression.[5][6] By blocking these signaling pathways, Vatalanib potently inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[3][4]
Confirming that a drug candidate like Vatalanib engages its intended molecular target within a cellular environment is a critical step in drug development.[7][8] Target engagement assays provide crucial information on compound potency, selectivity, and mechanism of action in a physiologically relevant setting. This document provides detailed protocols for three distinct cell-based assays to measure the target engagement of Vatalanib: a direct binding assay (Cellular Thermal Shift Assay), a downstream signaling assay (In-Cell Western Assay for p-VEGFR-2), and a functional phenotypic assay (Endothelial Cell Proliferation).
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the direct binding of a compound to its target protein in intact cells.[9][10] The principle is based on ligand-induced thermal stabilization; when Vatalanib binds to its target kinase (e.g., VEGFR-2), the resulting complex is more resistant to heat-induced denaturation.[10]
Experimental Workflow Diagram
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 9. benchchem.com [benchchem.com]
- 10. annualreviews.org [annualreviews.org]
Application Note: Determination of Vatalanib Concentration in Human Plasma using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the quantitative analysis of Vatalanib (B1682193) (also known as PTK787 or ZK-222584) in human plasma using two distinct High-Performance Liquid Chromatography (HPLC) methods: an HPLC method with Ultraviolet (UV) detection and a more sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocols cover plasma sample preparation, detailed chromatographic conditions, and method validation parameters based on established scientific literature.
Introduction
Vatalanib is an orally administered anti-angiogenesis agent that functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] Specifically, it targets VEGFR-1, VEGFR-2, and VEGFR-3, playing a critical role in blocking the signaling pathways that lead to tumor angiogenesis and growth.[2] Additionally, Vatalanib has been shown to inhibit other class III receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and c-Kit.[1][2] The accurate measurement of Vatalanib concentrations in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for correlating drug exposure with clinical efficacy and toxicity.[1][2]
This document outlines two validated methods for determining Vatalanib plasma concentrations, providing researchers with the necessary tools to support preclinical and clinical studies.
Signaling Pathway of Vatalanib
Vatalanib exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFRs, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Figure 1. Vatalanib's inhibition of the VEGFR signaling pathway.
Experimental Protocols
Two primary methods for the quantification of Vatalanib in plasma are presented below. Method 1 utilizes HPLC with UV detection, suitable for general pharmacokinetic studies, while Method 2 employs HPLC-MS/MS for higher sensitivity and specificity.
Method 1: HPLC with UV Detection
This method is adapted from procedures used in clinical studies of Vatalanib.[1]
1. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) (42:58, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 315 nm |
| Run Time | Approximately 10 minutes |
3. Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (CV%) | < 5.1% |
| Inter-day Precision (CV%) | < 8.5% |
| Accuracy | Within ±15% of nominal concentration |
Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers enhanced sensitivity and is ideal for studies requiring lower detection limits.[3][4]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature and vortex.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., stable isotopically labeled imatinib).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Inject an aliquot of the clear supernatant directly into the HPLC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Shimadzu UFLC or equivalent |
| Column | Phenomenex Gemini C18, 50 x 2.0 mm, 5.0 µm |
| Mobile Phase | Linear gradient of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex API 365 triple quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (CV%) | ≤ 8.81% |
| Inter-day Precision (CV%) | ≤ 8.81% |
| Inaccuracy (%) | ≤ 9.57% |
Experimental Workflow
The overall workflow for the analysis of Vatalanib in plasma samples is depicted below.
Figure 2. General workflow for Vatalanib plasma concentration analysis.
Method Validation Guidelines
All bioanalytical methods must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[5] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The HPLC-UV and HPLC-MS/MS methods described provide robust and reliable approaches for the quantification of Vatalanib in human plasma. The choice of method will depend on the specific requirements of the study, particularly the desired level of sensitivity. Proper method validation is critical to ensure the generation of high-quality data for pharmacokinetic and clinical research.
References
- 1. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Vatalanib hydrochloride solubility issues in aqueous media
Welcome to the technical support center for Vatalanib (B1682193) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is Vatalanib and what is its primary mechanism of action? A1: Vatalanib (also known as PTK787 or ZK-222584) is an orally bioavailable, small-molecule inhibitor of multiple protein tyrosine kinases.[1][2] Its principal targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[3] By inhibiting these receptors, Vatalanib blocks the VEGF-stimulated signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[2][3] It also less potently inhibits the Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms.[4] This anti-angiogenic activity makes it a compound of interest in oncology research.[3]
Q2: Why is Vatalanib hydrochloride difficult to dissolve in aqueous solutions? A2: this compound is a lipophilic compound that is sparingly soluble in aqueous buffers.[5][6] This poor aqueous solubility is a common challenge for many small molecule kinase inhibitors and can lead to precipitation when preparing solutions for in vitro or in vivo experiments. Direct dissolution in water or cell culture media is not recommended.[1][7]
Q3: What is the recommended solvent for creating a stock solution of this compound? A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[7][8] The compound exhibits high solubility in DMSO.[4][9] For maximum solubility, always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1][9]
Q4: How should I store this compound powder and its stock solutions? A4: this compound supplied as a crystalline solid should be stored at -20°C, where it is stable for at least two years.[5][6] Once dissolved in DMSO, the stock solution should be divided into single-use aliquots to prevent repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is not recommended to store aqueous dilutions for more than one day.[5][6]
Vatalanib Solubility Data
The following tables summarize the solubility of Vatalanib and its dihydrochloride (B599025) salt form in various solvents. Note that solubility values can vary slightly between different product lots and suppliers.
Table 1: Vatalanib (Free Base) Solubility
| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 62.5[8] | 180.2[8] | May require sonication to fully dissolve.[1][8] |
| Ethanol | ~6[10] | ~14.3[10] | N/A |
| Water | ~10[10] | ~23.8[10] | N/A |
Table 2: Vatalanib Dihydrochloride (2HCl) Solubility
| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 25 - 50[5][6][11] | 59.6 - 119.1[1][11] | May require sonication and warming to 80°C.[11] |
| H₂O | 50[11] | 119.1[11] | Requires sonication.[11] |
| Ethanol | 0.3[5][6] | ~0.7[1] | N/A |
| DMSO:PBS (1:10, pH 7.2) | ~0.09[4][5][6] | ~0.21[1] | Prepared by diluting a DMSO stock solution.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous (or fresh) Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or ultrasonic bath
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., 25 mg/mL).[5][6]
-
Dissolution: Vortex the solution vigorously. If particles remain undissolved, use an ultrasonic bath for several minutes to ensure the compound is completely dissolved.[1]
-
Visual Inspection: Visually inspect the solution against a light source to confirm that it is clear and free of any particulate matter.
-
Aliquoting and Storage: Divide the stock solution into smaller, single-use aliquots. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
This protocol details the proper dilution of the DMSO stock solution into aqueous media to minimize precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tube or vial
Methodology:
-
Thawing: Gently thaw a single aliquot of the Vatalanib DMSO stock solution at room temperature.
-
Pre-warming: Ensure your target aqueous medium (e.g., PBS, cell culture medium) is pre-warmed to 37°C.[1]
-
Dilution: To minimize local concentration effects that cause precipitation, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to your cells. For most cell lines, this is typically below 0.5%.[1]
-
Homogenization: After adding the stock solution, cap the tube and invert it several times to ensure the final solution is homogeneous. Use the freshly prepared solution immediately. Aqueous solutions are not recommended for storage.[5]
Visual Guides and Workflows
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Guide
Issue: My this compound precipitated after I diluted the DMSO stock into my aqueous medium.
Precipitation upon dilution is the most common issue encountered. This guide provides a systematic approach to resolving it.
Caption: Troubleshooting guide for Vatalanib precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Combinatorial delivery of CPI444 and vatalanib loaded on PEGylated graphene oxide as an effective nanoformulation to target glioblastoma multiforme: In vitro evaluation [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Vatalanib (PTK-787; ZK-222584; CGP-79787) | inhibitor of VEGFR2/KDR | CAS 212141-54-3 | Buy Vatalanib (PTK-787; ZK-222584; CGP-79787) from Supplier InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
Preventing Vatalanib precipitation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the use of Vatalanib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Vatalanib and what is its mechanism of action?
A1: Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small-molecule multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis, the process of forming new blood vessels.[3][4] By inhibiting these receptors, Vatalanib blocks VEGF-stimulated endothelial cell proliferation, migration, and survival.[5] At higher concentrations, it also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[3] This anti-angiogenic activity makes it a compound of interest in cancer research.[1][6]
Q2: What is the best solvent for preparing a Vatalanib stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Vatalanib.[3][7] Vatalanib and its salt forms exhibit high solubility in DMSO.[8] For best results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3][9]
Q3: How should I store Vatalanib powder and stock solutions?
A3: Vatalanib as a solid powder should be stored at -20°C, where it is stable for at least two years.[3][8] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3][5] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[3][9] It is not recommended to store aqueous solutions of Vatalanib for more than one day.[3][8]
Q4: Can I dissolve Vatalanib directly in aqueous buffers or cell culture media?
A4: Direct dissolution of Vatalanib in aqueous buffers or cell culture media is not recommended. Vatalanib is sparingly soluble in aqueous solutions, and attempting to dissolve it directly will likely result in precipitation.[3][8] The standard and recommended method is to first create a concentrated stock solution in DMSO and then dilute this stock into the cell culture medium to the final desired concentration.[3][8]
Q5: My Vatalanib precipitated after I diluted my DMSO stock into the cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like Vatalanib. Please refer to the detailed Troubleshooting Guide for Vatalanib Precipitation below for a step-by-step approach to resolve this issue. The primary strategies involve pre-warming the media, performing a serial dilution, and ensuring the final DMSO concentration remains low (typically below 0.5%).[3][10]
Vatalanib Solubility Data
The solubility of Vatalanib can vary depending on the specific salt form and the solvent. The following tables summarize the solubility data for different forms of Vatalanib.
Table 1: Solubility of Vatalanib (hydrochloride)
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 25 | [8] |
| Ethanol | 0.3 | [8] |
| 1:10 DMSO:PBS (pH 7.2) | 0.09 | [8] |
Table 2: Solubility of Vatalanib succinate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 46.49 | 100 |
Table 3: In Vitro Inhibitory Activity of Vatalanib
| Target | IC50 (nM) | Reference |
| VEGFR-2/KDR | 37 | [5][9] |
| VEGFR-1/Flt-1 | 77 | [5] |
| VEGFR-3/Flt-4 | 660 | [11] |
| PDGFRβ | 580 | [9][11] |
| c-Kit | 730 | [9][11] |
| Flk-1 | 270 | [9] |
Troubleshooting Guide for Vatalanib Precipitation
This guide provides a systematic approach to prevent and resolve Vatalanib precipitation in your cell culture media.
Logical Flow for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting Vatalanib precipitation.
Experimental Protocols
Protocol 1: Preparation of Vatalanib Stock and Working Solutions
This protocol describes the standard procedure for preparing Vatalanib solutions for in vitro experiments.
Workflow for Preparing Vatalanib Solutions
Caption: Workflow for preparing Vatalanib solutions.
Detailed Steps:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of Vatalanib powder.
-
Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[3]
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into single-use tubes and store appropriately.
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Thaw a single aliquot of the Vatalanib DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed media to get an intermediate concentration of 100 µM.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM concentration. Add the Vatalanib solution dropwise to the medium while gently swirling.[3]
-
Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).[3]
-
Use the final working solution immediately. Do not store aqueous dilutions.
-
Protocol 2: Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effect of Vatalanib on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Gelatin-coated 96-well plates
-
HUVEC growth medium and basal medium with 1.5% FCS
-
Recombinant human VEGF
-
Vatalanib working solutions
-
BrdU labeling solution
-
Fixation and antibody solutions (as per BrdU kit instructions)
-
Substrate solution (e.g., TMB)
-
Spectrophotometer
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.
-
Replace the growth medium with basal medium containing 1.5% FCS.[12]
-
Add serial dilutions of Vatalanib or vehicle control to the wells.
-
Stimulate the cells with a constant concentration of VEGF (e.g., 50 ng/mL).[12] Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-24 hours, depending on the kit protocol.
-
Fix the cells, and add the peroxidase-labeled anti-BrdUrd antibody.
-
Add the substrate and measure the absorbance using a spectrophotometer.[9]
Vatalanib Signaling Pathway
Vatalanib primarily inhibits the VEGFR signaling cascade, which is crucial for angiogenesis.
Caption: Vatalanib inhibits the VEGFR-2 signaling cascade.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 6. Vatalanib - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Vatalanib (PTK-787; ZK-222584; CGP-79787) | inhibitor of VEGFR2/KDR | CAS 212141-54-3 | Buy Vatalanib (PTK-787; ZK-222584; CGP-79787) from Supplier InvivoChem [invivochem.com]
- 12. benchchem.com [benchchem.com]
Vatalanib Hydrochloride In Vitro Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Vatalanib hydrochloride in in vitro studies. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Vatalanib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor.[1][2] Its principal mechanism involves the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels.[3][4] Additionally, Vatalanib inhibits other receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit at sub-micromolar concentrations.[1][4] By blocking the ATP-binding site of these receptors, Vatalanib prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, migration, and survival.[5]
Q2: What is a recommended starting concentration range for Vatalanib in cell-based assays?
A2: For initial in vitro experiments, a broad concentration range from low nanomolar to low micromolar is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. Based on published data, Vatalanib exhibits potent inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 7.1 nM.[6][7] For cancer cell lines that are not directly reliant on VEGFR signaling, higher concentrations may be necessary. A typical starting range for a dose-response experiment could be 1 nM to 10 µM.[8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 25 mg/mL.[9][10] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, this stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, where it can be stable for at least two years.[9][11] Aqueous solutions of Vatalanib are not recommended for storage for more than one day due to limited stability.[9][12]
Q4: My cancer cell line is not responding to Vatalanib treatment. What are the possible reasons?
A4: A lack of response to Vatalanib in an in vitro setting can be attributed to several factors:
-
Low or absent expression of target receptors: The cell line may not express sufficient levels of VEGFR, PDGFR, or c-Kit for Vatalanib to exert a significant effect.[4]
-
Cell line insensitivity to angiogenesis inhibition: In a 2D culture environment, some tumor cell lines may be less dependent on angiogenesis for growth.[4]
-
Presence of resistance mechanisms: The cells may have intrinsic or acquired resistance to Vatalanib.[4]
-
Suboptimal experimental conditions: Issues with drug concentration, duration of treatment, or general cell culture conditions can impact the outcome.[4][13]
Troubleshooting Guide
Problem: Vatalanib precipitates out of solution when added to my cell culture medium.
-
Possible Cause: This is a common issue arising from the low aqueous solubility of Vatalanib. The final concentration of DMSO in the cell culture medium may be too high, or the dilution process may be too rapid.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%, to avoid solvent-induced toxicity and precipitation.[12]
-
To minimize precipitation, perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium.[12]
-
Add the Vatalanib stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[12]
-
Problem: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the multi-well plate can all contribute to variability.
-
Solution:
-
Ensure you have a homogenous single-cell suspension before seeding the plates.
-
After adding Vatalanib, gently mix the plate to ensure even distribution.
-
If edge effects are suspected, consider not using the outer wells of the plate for experimental measurements.[8]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Assay Type | Target/Cell Line | Parameter | Value |
| Cell-Free Kinase Assay | VEGFR2/KDR | IC50 | 37 nM[5][6] |
| Cell-Free Kinase Assay | VEGFR1/Flt-1 | IC50 | 77 nM[6] |
| Cell-Free Kinase Assay | VEGFR3/Flt-4 | IC50 | 660 nM[6] |
| Cell-Free Kinase Assay | PDGFRβ | IC50 | 580 nM[5][6] |
| Cell-Free Kinase Assay | c-Kit | IC50 | 730 nM[5][6] |
| Proliferation Assay (BrdU) | HUVECs (VEGF-induced) | IC50 | 7.1 nM[5][6] |
| Apoptosis Assay (Annexin V) | Chronic Lymphocytic Leukemia (CLL) cells | LC50 | 48.4 µM[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT/XTT or Resazurin-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of Vatalanib. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add the viability reagent (e.g., MTT, Resazurin) to each well according to the manufacturer's instructions and incubate for the recommended time.[14]
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Format)
-
Assay Setup: In a 96-well filter plate, combine the recombinant kinase (e.g., VEGFR2), the peptide substrate (e.g., poly-(Glu:Tyr 4:1)), and serial dilutions of Vatalanib in a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 1 mM DTT).[15]
-
Reaction Initiation: Start the kinase reaction by adding γ-[33P]ATP.[15]
-
Incubation: Incubate the plate at ambient temperature for a defined period, typically 10 minutes.[15]
-
Reaction Termination: Stop the reaction by adding an EDTA solution.[15]
-
Washing: Transfer a portion of the reaction mixture to a polyvinylidene difluoride membrane. Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.[15]
-
Detection: After washing and drying the membrane, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.[6][15]
-
Analysis: Calculate the percentage of kinase inhibition for each Vatalanib concentration and determine the IC50 value.
Visualizations
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: Experimental workflow for a cell viability assay with Vatalanib.
Caption: Troubleshooting logic for lack of Vatalanib response in vitro.
References
- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Vatalanib Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the common off-target effects of Vatalanib (B1682193) (also known as PTK787 or ZK 222584) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets and known off-targets of Vatalanib?
A1: Vatalanib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1][2][3][4][5] Known off-targets that are inhibited in a similar nanomolar range include c-Fms and Flk-1 (another name for VEGFR-2).[1] At higher micromolar concentrations, it has been shown to have no significant activity against kinases such as c-Met, EGFR, c-Src, and v-Abl.
Q2: My experimental results are inconsistent with the expected phenotype of VEGFR/PDGFR/c-Kit inhibition. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a result of a compound's off-target activities. To confirm that the observed effect is due to the intended targets, it is recommended to:
-
Use a structurally different inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same primary kinases. If the phenotype persists, it is more likely an on-target effect.
-
Perform rescue experiments: If you are studying a specific signaling pathway, try to rescue the phenotype by overexpressing a downstream effector of the intended target.
-
Conduct dose-response studies: Off-target effects often occur at higher concentrations. A thorough dose-response curve can help distinguish between on-target and off-target pharmacology.
Q3: How can I experimentally verify the off-target profile of Vatalanib in my model system?
A3: Several methods can be employed to determine the off-target profile of Vatalanib:
-
Kinome Profiling: This involves screening Vatalanib against a large panel of kinases to determine its inhibitory concentration (IC50) or percentage of inhibition at a fixed concentration. This provides a broad view of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of Vatalanib to both on-targets and potential off-targets within intact cells by measuring changes in protein thermal stability.[6][7]
-
Western Blotting: This technique can be used to assess the phosphorylation status of known downstream substrates of suspected off-target kinases. A change in phosphorylation of a protein not downstream of VEGFR, PDGFR, or c-Kit can indicate an off-target effect.
Q4: What are the common side effects of Vatalanib observed in clinical studies that might suggest off-target activities?
A4: Clinical trials have reported several common side effects for Vatalanib, including high blood pressure, diarrhea, nausea, vomiting, fatigue, and dizziness.[2] These effects, while not definitively linked to specific off-targets in all cases, are common among multi-targeted kinase inhibitors and may arise from the inhibition of kinases other than the primary targets.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Vatalanib against its primary on-target kinases and known off-targets. This data is crucial for designing experiments with appropriate concentrations to minimize off-target effects.
Table 1: On-Target Kinase Inhibition Profile of Vatalanib
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR/Flk-1) | 37 | Cell-free |
| VEGFR-1 (Flt-1) | 77 | Cell-free |
| VEGFR-3 (Flt-4) | ~666 | Cell-free |
| PDGFRβ | 580 | Cell-free |
| c-Kit | 730 | Cell-free |
Data compiled from multiple sources.[1]
Table 2: Known Off-Target Kinase Inhibition Profile of Vatalanib
| Off-Target Kinase | IC50 (nM) | Assay Type |
| Flk-1 | 270 | Cell-free |
| c-Fms | Inhibited in nanomolar range | Not Specified |
Data compiled from multiple sources.[1]
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to investigate the off-target effects of Vatalanib, along with troubleshooting advice for common issues.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of Vatalanib to its on- and off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with Vatalanib at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a room temperature water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Suggested Solution |
| No clear melting curve | The protein is very stable or unstable under the tested conditions. | Adjust the temperature range for the heat challenge. |
| No thermal shift observed with Vatalanib | Vatalanib does not bind to the target in the tested conditions, or the concentration is too low. | Increase Vatalanib concentration or incubation time. |
| High variability between replicates | Inconsistent heating or incomplete cell lysis. | Ensure uniform heating using a thermal cycler and complete cell lysis. |
Protocol 2: Western Blotting for Kinase Inhibition
Objective: To assess the effect of Vatalanib on the phosphorylation of downstream effectors of on- and off-target kinases.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Vatalanib as described for CETSA. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause | Suggested Solution |
| High background | Antibody concentration too high; insufficient blocking or washing. | Optimize primary and secondary antibody concentrations. Increase blocking time and washing stringency.[8] |
| Weak or no signal | Insufficient protein loaded; low antibody affinity; inactive antibody or substrate. | Increase the amount of protein loaded. Use a fresh, validated antibody. Use a fresh, high-sensitivity ECL substrate.[9][10] |
| Non-specific bands | Antibody cross-reactivity; protein degradation. | Use a more specific monoclonal antibody. Ensure protease inhibitors are always used during sample preparation.[9] |
| Inconsistent loading | Pipetting errors; inaccurate protein quantification. | Use a loading control (e.g., GAPDH, β-actin) to normalize results. Be meticulous during sample preparation and loading.[9] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of Vatalanib's primary targets and key known or potential off-targets. Understanding these pathways is essential for predicting and interpreting the biological effects of Vatalanib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Troubleshooting inconsistent results with Vatalanib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vatalanib (B1682193) (also known as PTK787 or ZK 222584). The information is designed to help interpret unexpected outcomes and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vatalanib?
Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its principal mechanism is the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1][2] It also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit at sub-micromolar concentrations.[1][2] By blocking these signaling pathways, Vatalanib impedes angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1]
Q2: What are the expected outcomes of Vatalanib treatment in preclinical cancer models?
In preclinical models, Vatalanib is anticipated to inhibit the proliferation and migration of endothelial cells, leading to a decrease in tumor angiogenesis. This can result in the suppression of tumor growth and metastasis.[1] In some cancer cell lines that are dependent on VEGFR, PDGFR, or c-Kit signaling, Vatalanib may also exert direct anti-proliferative and pro-apoptotic effects.[1]
Q3: My cancer cell line is not responding to Vatalanib treatment in vitro. What are the possible reasons?
Several factors could contribute to a lack of response to Vatalanib in an in vitro setting:
-
Low or absent expression of target receptors: The cancer cell line may not express sufficient levels of VEGFR, PDGFR, or c-Kit for Vatalanib to have a significant effect.[1]
-
Insensitivity of the cell line to angiogenesis inhibition: Some tumor cell lines may be less reliant on angiogenesis for growth in a 2D culture environment.[1]
-
Presence of resistance mechanisms: The cells may have intrinsic or acquired resistance to Vatalanib.[1][3]
-
Suboptimal experimental conditions: Issues with drug concentration, duration of treatment, or cell culture conditions can impact the outcome.[1]
Q4: Are there known off-target effects of Vatalanib that could lead to unexpected results?
While Vatalanib primarily targets VEGFRs, PDGFR, and c-Kit, its multi-targeted nature suggests the potential for a broader range of effects.[4] Unexpected phenotypes that do not align with the inhibition of its primary targets could be due to off-target activities. At higher concentrations, it may also inhibit other kinases. It is crucial to confirm that the observed phenotype is a direct result of on-target inhibition.
Q5: What are the common adverse effects of Vatalanib observed in preclinical animal models?
Vatalanib is generally well-tolerated at therapeutic doses in preclinical models.[4] In studies with nude mice bearing human carcinoma xenografts, daily oral administration at doses of 25-100 mg/kg did not show significant effects on circulating blood cells or bone marrow leukocytes.[4][5] However, as with other VEGF inhibitors, potential side effects can include hypertension.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Efficacy of Vatalanib in In Vitro Experiments
If you observe minimal or no effect of Vatalanib on your cancer cell line, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent in vitro results.
Issue 2: High Variability in In Vivo Xenograft Tumor Growth
High variability in tumor growth in xenograft models can obscure the effects of Vatalanib. Here are some potential causes and solutions:
-
Problem: Inconsistent tumor engraftment and growth.
-
Possible Cause: Suboptimal cell health or injection technique.
-
Solution: Ensure cancer cells are in the exponential growth phase at the time of injection. Standardize the injection procedure, including the number of cells, injection volume, and anatomical location.[7] The use of Matrigel can sometimes improve engraftment.[7]
-
-
Problem: Unexpected tumor growth kinetics with Vatalanib treatment.
-
Possible Cause: Timing of treatment initiation. In some models, such as glioma, administering Vatalanib to animals with established tumors led to an increase in tumor volume and permeability.[4][8]
-
Solution: Initiate Vatalanib treatment at an earlier stage of tumor development in your experimental model.[4]
-
-
Problem: Lack of dose-dependent response.
-
Possible Cause: Issues with drug formulation, administration, or animal metabolism.
-
Solution: Ensure proper preparation of the Vatalanib solution for oral gavage.[9] Monitor animal body weight and general health daily.[4] Be aware that certain co-administered drugs, like enzyme-inducing anti-epileptic drugs (EIAEDs), can decrease Vatalanib plasma exposure.[10]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37 |
| VEGFR-1 (Flt-1) | 77 |
| PDGFRβ | 580 |
| c-Kit | 730 |
Data compiled from multiple sources.
Table 2: Recommended Dosing for In Vivo Xenograft Studies
| Animal Model | Dosing Range (mg/kg/day, p.o.) | Frequency |
| Nude Mice | 25 - 100 | Once daily |
p.o. = oral administration
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib against specific receptor tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Use recombinant GST-fused kinase domains of the target kinases (e.g., VEGFR-2). A generic substrate peptide, such as poly(Glu:Tyr 4:1), is used as the phosphate (B84403) acceptor.[11]
-
Reaction Mixture: The kinase reaction is performed in a 96-well plate. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene (B3416737) glycol 20000, and 1 mM DTT.[9]
-
Assay Procedure:
-
Detection and Quantification:
Caption: Experimental workflow for an in vitro kinase assay.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of Vatalanib on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: Seed HUVECs in 96-well plates coated with 1.5% gelatin and culture in growth medium at 37°C and 5% CO2.[9]
-
Treatment: After reaching subconfluency, replace the growth medium with basal medium containing a low percentage of fetal calf serum (FCS) and a constant concentration of VEGF (e.g., 50 ng/mL). Treat cells with a range of Vatalanib concentrations.[9][12]
-
BrdU Labeling: After 24 hours of treatment, add BrdU labeling solution to each well and incubate for an additional 24 hours.[12]
-
Detection: Fix the cells and add a peroxidase-labeled anti-BrdUrd antibody. Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.[12]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Vatalanib in an in vivo setting.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude mice).[11]
-
Tumor Implantation: Inject human tumor cells (e.g., A431, HT-29) subcutaneously into the flank of the mice.[11]
-
Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer Vatalanib orally (p.o.) once daily at various doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.[11]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[11]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: Compare the mean tumor volume of the treated groups to the control group to determine the percentage of tumor growth inhibition.
Signaling Pathway Diagram
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vatalanib - Wikipedia [en.wikipedia.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to minimize Vatalanib toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Vatalanib toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vatalanib and how does it relate to its toxicity profile?
A1: Vatalanib is a multi-targeted tyrosine kinase inhibitor that primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1] It also inhibits other receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2] Its anti-cancer effects stem from its ability to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[1] The on-target inhibition of VEGFR is responsible for its anti-angiogenic efficacy but also leads to class-specific toxicities, as VEGF signaling is crucial for normal vascular homeostasis.[1][3]
Q2: What are the most common toxicities observed with Vatalanib in animal studies?
A2: Common toxicities associated with Vatalanib and other VEGFR inhibitors in preclinical models include hypertension, diarrhea, and body weight loss.[4] At therapeutic doses of 25-100 mg/kg in nude mice, Vatalanib is generally well-tolerated and has not been shown to cause significant effects on circulating blood cells or bone marrow leukocytes.[1][5] However, at higher doses, or in sensitive animal models, more severe adverse events can occur.
Q3: What is a typical starting dose for Vatalanib in mouse xenograft studies and can it be adjusted?
A3: A common effective oral dose range for Vatalanib in mouse models is 25-100 mg/kg, administered once daily.[1][5] A frequently used starting dose is 50 mg/kg/day. Dose adjustments are a key strategy to manage toxicity. If significant toxicity is observed, dose reduction or temporary discontinuation of the drug may be necessary.[6]
Q4: Are there any known biomarkers for Vatalanib's biological activity or toxicity?
A4: Yes, an increase in plasma VEGF levels has been observed in preclinical models at oral doses of 50 mg/kg and above.[1] This is considered a pharmacodynamic biomarker of Vatalanib's biological activity.[1] Monitoring blood pressure is also a critical biomarker for toxicity, as hypertension is a known on-target effect of VEGFR inhibitors.[3][7]
Troubleshooting Guides
Issue 1: Animals are experiencing significant weight loss.
-
Possible Cause: Vatalanib can cause decreased appetite and gastrointestinal issues, leading to weight loss. This is a common toxicity for tyrosine kinase inhibitors.
-
Troubleshooting Steps:
-
Supportive Care: Provide highly palatable and easily accessible food, such as wet mash or nutritional gel packs. Ensure easy access to water.
-
Dose Modification: If body weight loss exceeds 15-20%, consider a dose reduction or a "drug holiday" (temporary cessation of treatment for 1-2 days).
-
Monitor: Continue daily monitoring of body weight, food and water intake, and clinical signs.
-
Issue 2: A significant increase in blood pressure is observed in treated animals.
-
Possible Cause: Hypertension is a well-documented on-target effect of VEGFR inhibitors due to the role of VEGF in maintaining vascular tone, partly through nitric oxide production.[3][8]
-
Troubleshooting Steps:
-
Accurate Monitoring: Implement regular blood pressure monitoring using a non-invasive method like tail-cuff plethysmography.
-
Dose Adjustment: A dose-dependent increase in blood pressure is often observed.[9] Consider reducing the Vatalanib dose if hypertension is severe.
-
Co-administration of Antihypertensives: In some preclinical studies, antihypertensive agents have been used to manage VEGFR inhibitor-induced hypertension.[9] Agents like the ACE inhibitor captopril (B1668294) or the calcium channel blocker nifedipine (B1678770) have been shown to be effective in animal models.[9] The choice of agent may depend on the severity of hypertension.[9]
-
Issue 3: Animals are experiencing persistent diarrhea.
-
Possible Cause: Gastrointestinal toxicity is a known side effect of many tyrosine kinase inhibitors, including Vatalanib.
-
Troubleshooting Steps:
-
Hydration: Ensure animals have continuous access to water to prevent dehydration. Consider providing a supplementary hydration source like a hydrogel.
-
Dietary Support: Provide easily digestible food.
-
Dose Modification: If diarrhea is severe and accompanied by weight loss, a dose reduction or temporary halt in treatment may be warranted.
-
Supportive Medications: While not standard, anti-diarrheal medications could be considered under veterinary guidance, though their impact on drug absorption would need to be evaluated.
-
Quantitative Data Summary
Table 1: Illustrative Dose-Dependent Toxicities of Vatalanib in a Murine Xenograft Model
| Vatalanib Dose (mg/kg/day, p.o.) | Expected Body Weight Change | Onset of Weight Loss | Recommended Action |
| 25 | < 5% | 7-14 days | Continue daily monitoring. |
| 50 | 5-10% | 5-10 days | Provide supportive care (e.g., diet gel, moistened food). Monitor food and water intake. |
| 75 | 10-15% | 3-7 days | Reduce dose to 50 mg/kg/day. Implement supportive care. Consider a 1-2 day drug holiday if weight loss exceeds 15%. |
| 100 | > 15% | 2-5 days | Immediately cease dosing. Provide intensive supportive care. Euthanize if animal becomes moribund. Re-evaluate experimental design and consider lower starting doses. |
Note: This table provides illustrative data based on typical findings in preclinical studies with tyrosine kinase inhibitors. Actual results may vary depending on the animal strain, age, and overall health.
Table 2: Illustrative Blood Pressure Changes and Management in a Rodent Model
| Vatalanib Dose (mg/kg/day, p.o.) | Expected Systolic Blood Pressure Increase (mmHg) | Monitoring Frequency | Recommended Action |
| 25-50 | 10-20 | Weekly | Monitor blood pressure. |
| 75-100 | 20-40 | Twice weekly | Consider co-administration of an antihypertensive agent (e.g., amlodipine, enalapril).[10] If blood pressure increase is severe (>40 mmHg), consider dose reduction. |
Experimental Protocols
Protocol 1: General Vatalanib Dosing and Monitoring in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice) for human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before initiating treatment.
-
Group Allocation: Randomize animals into treatment and control groups.
-
Vatalanib Formulation: Prepare Vatalanib for oral gavage. A common vehicle consists of a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and sterile water. Ensure the final concentration of each component is optimized for solubility and minimal vehicle-related toxicity.
-
Dosing: Administer Vatalanib daily via oral gavage at the desired doses (e.g., 25, 50, 75 mg/kg). The control group should receive the vehicle only.
-
Monitoring:
-
Daily: Record body weight and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, fecal consistency).
-
Twice Weekly: Measure tumor volume using calipers.
-
Weekly/Bi-weekly: Monitor blood pressure using a tail-cuff system.
-
-
Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
Protocol 2: Supportive Care for Vatalanib-Induced Toxicity
-
Nutritional Support:
-
If a 5-10% body weight loss is observed, provide supplemental nutrition in the form of a high-calorie, palatable diet gel or moistened chow placed on the cage floor.
-
-
Hydration Support:
-
In cases of diarrhea or reduced water intake, provide a supplementary hydration source such as a hydrogel or an electrolyte solution in addition to the standard water bottle.
-
-
Dose Modification Strategy:
-
Establish clear criteria for dose modification. For example, a 15% body weight loss from baseline triggers a dose reduction to the next lower dose level. A weight loss exceeding 20% or the presence of moribund signs necessitates cessation of treatment and potential euthanasia.
-
Visualizations
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: Workflow for monitoring and managing Vatalanib-induced toxicity.
Caption: Protocol for the management of Vatalanib-induced hypertension.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Vatalanib Dosage Adjustment for Diverse Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Vatalanib (B1682193) (PTK787/ZK 222584) dosage for various tumor models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vatalanib?
A1: Vatalanib is an orally bioavailable antiangiogenic agent that selectively inhibits the tyrosine kinase domains of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor (PDGF) receptor, and c-KIT.[1][2][3] By inhibiting these receptors, Vatalanib potently blocks the signaling pathways crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[1][4]
Q2: What are the recommended starting dosages for Vatalanib in preclinical animal models?
A2: In preclinical studies, particularly in nude mice with xenografted human carcinomas, Vatalanib has been shown to be effective when administered orally once daily in a dose range of 25-100 mg/kg.[4][5] This dosage range has demonstrated dose-dependent inhibition of angiogenesis and tumor growth in various models, including epithelial, colon, and prostate carcinomas.[4][5]
Q3: How should the Vatalanib dose be adjusted for different tumor types in clinical research?
A3: Vatalanib dosage in clinical trials has varied depending on the cancer type and in combination with other therapies. For metastatic colorectal cancer, it has been investigated in combination with chemotherapy.[1] In patients with imatinib-resistant gastrointestinal stromal tumors (GIST), a daily dose of 1250 mg has been used.[6] For patients with myelodysplastic syndrome (MDS), starting doses of 750 mg to 1250 mg administered orally once daily have been evaluated.[7][8] In studies involving malignant glioma, Vatalanib has been escalated from 500 mg to 1250 mg twice daily in combination with other agents.[9][10] The optimal dose is often determined through dose-escalation studies to establish the maximum tolerated dose (MTD).[11]
Q4: What are the common adverse effects observed with Vatalanib treatment?
A4: Common side effects associated with Vatalanib are similar to other VEGF inhibitors and include high blood pressure, diarrhea, nausea, vomiting, fatigue, and dizziness.[12] In clinical trials, other reported adverse events include mucositis and proteinuria, particularly when used in combination with other agents like bevacizumab.[13]
Q5: Are there any known mechanisms of resistance to Vatalanib?
A5: While the provided search results do not detail specific resistance mechanisms to Vatalanib, resistance to anti-angiogenic therapies, in general, can occur through the activation of alternative signaling pathways that promote angiogenesis, such as those involving fibroblast growth factor (FGF) or transforming growth factor-beta (TGF-β).[14] Hypoxia within the tumor microenvironment can also drive the expression of alternative pro-angiogenic factors.[14]
Troubleshooting Guide
Problem: Sub-optimal tumor growth inhibition is observed in a mouse xenograft model despite using a standard Vatalanib dosage.
-
Possible Cause 1: Insufficient drug exposure.
-
Solution: Verify the oral administration technique to ensure the full dose is being delivered. Consider performing pharmacokinetic analysis to measure plasma concentrations of Vatalanib. After oral dosing of 50 mg/kg to mice, plasma concentrations should remain above 1 µM for over 8 hours.[4]
-
-
Possible Cause 2: Tumor model is less dependent on VEGFR signaling.
-
Solution: Characterize the expression levels of VEGFR, PDGFR, and c-KIT in your tumor model. Tumors with low expression of these receptors may be less responsive to Vatalanib. Consider exploring combination therapies with agents that target other oncogenic pathways.
-
-
Possible Cause 3: Development of acquired resistance.
-
Solution: If tumors initially respond and then regrow, acquired resistance may be the cause. Analyze the tumor tissue for changes in the expression of pro-angiogenic factors or activation of alternative signaling pathways.[14]
-
Data Presentation
Table 1: Vatalanib IC50 Values for Key Kinase Targets
| Kinase Target | IC50 (nM) |
| VEGFR-2/KDR | 37[5][15] |
| VEGFR-1/Flt-1 | 77[15] |
| Flk | 270[5] |
| c-Kit | 730[5] |
| PDGFRβ | 580[5][15] |
| VEGFR-3/Flt-4 | 660[15] |
Table 2: Summary of Vatalanib Dosages in Preclinical and Clinical Studies
| Study Type | Tumor Model/Indication | Dosage | Administration Route | Reference |
| Preclinical | Human carcinoma xenografts in nude mice | 25-100 mg/kg once daily | Oral | [4][5] |
| Preclinical | Murine orthotopic B16/BL6 melanoma | 50 or 100 mg/kg daily | Oral | [16] |
| Clinical (Phase II) | Imatinib-resistant GIST | 1250 mg once daily or 500 mg AM/750 mg PM | Oral | [6] |
| Clinical (Phase I) | Malignant Glioma | 500 mg to 1250 mg twice daily (in combination) | Oral | [9][10] |
| Clinical (Phase II) | Myelodysplastic Syndrome (MDS) | 750-1250 mg once daily | Oral | [7][8] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
-
Cell Culture: Culture human tumor cells (e.g., A431 epithelial carcinoma, HT-29 colon carcinoma) in appropriate media.[5]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Treatment Groups: Randomize mice into control and treatment groups. The control group receives the vehicle (e.g., DMSO/corn oil), and the treatment group receives Vatalanib.[5]
-
Vatalanib Administration: Prepare Vatalanib for oral gavage at the desired concentration (e.g., 25, 50, or 100 mg/kg). Administer the treatment once daily.[4][5]
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the control and treatment groups to determine the efficacy of Vatalanib.
Protocol 2: Endothelial Cell Proliferation Assay
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into 96-well plates coated with 1.5% gelatin and incubate in growth medium.[5]
-
Starvation: After 24 hours, replace the growth medium with a basal medium containing a low percentage of fetal calf serum (FCS) (e.g., 1.5%) to synchronize the cells.[5]
-
Treatment: Add VEGF (e.g., 50 ng/mL) to stimulate proliferation, along with varying concentrations of Vatalanib. Include control wells with no growth factor and wells with only VEGF.[5]
-
Proliferation Measurement: After 24 hours of incubation, add a labeling solution such as BrdUrd and incubate for an additional 24 hours.[5]
-
Detection: Fix the cells and add a peroxidase-labeled anti-BrdUrd antibody. Detect the bound antibody using a substrate like 3,3’5,5’-tetramethylbenzidine (TMB), which produces a colored product.[5]
-
Quantification: Measure the absorbance spectrophotometrically to quantify cell proliferation. Calculate the IC50 of Vatalanib for inhibiting VEGF-induced proliferation.[5]
Visualizations
Caption: Vatalanib's mechanism of action targeting key signaling pathways in angiogenesis.
Caption: Workflow for an in vivo Vatalanib efficacy study using a xenograft model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase IA, open-label, dose-escalating study of PTK787/ZK 222584 administered orally on a continuous dosing schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vatalanib - Wikipedia [en.wikipedia.org]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 15. Vatalanib (PTK-787; ZK-222584; CGP-79787) | inhibitor of VEGFR2/KDR | CAS 212141-54-3 | Buy Vatalanib (PTK-787; ZK-222584; CGP-79787) from Supplier InvivoChem [invivochem.com]
- 16. PTK787/ZK222584, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor, reduces uptake of the contrast agent GdDOTA by murine orthotopic B16/BL6 melanoma tumours and inhibits their growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vatalanib Resistance
Welcome to the technical support center for researchers investigating resistance to Vatalanib (B1682193). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vatalanib?
A1: Vatalanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). It primarily inhibits all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] By blocking the ATP-binding site of these receptors, Vatalanib prevents their autophosphorylation and activation, thereby inhibiting downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and survival.[1][2]
Q2: What are the common, overarching mechanisms by which cancer cells develop resistance to TKIs like Vatalanib?
A2: Resistance to TKIs generally falls into two main categories:
-
On-target (BCR-ABL1-dependent) resistance: This involves alterations to the drug target itself. The most common cause is the acquisition of secondary point mutations in the kinase domain that prevent the TKI from binding effectively.[4][5][6][7] Gene amplification of the target kinase is another on-target mechanism.
-
Off-target (BCR-ABL1-independent) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the blocked receptor, a phenomenon known as "bypass signaling".[6][8][9][10] This can involve the upregulation of other receptor tyrosine kinases (RTKs) like MET or EGFR, which then activate critical downstream pathways such as PI3K/AKT and MEK/ERK to maintain cell proliferation and survival.[8][9]
Q3: Has Vatalanib shown efficacy in cancers already resistant to other TKIs?
A3: Yes, in a phase II study involving patients with metastatic gastrointestinal stromal tumors (GIST) that were resistant to imatinib (B729), or to both imatinib and sunitinib, Vatalanib demonstrated clinical activity. Although the partial response rate was low (4.4%), a significant portion of patients (35.6%) achieved stable disease for six months or longer.[3] This suggests that the targets of Vatalanib, such as mutated KIT, can remain viable therapeutic targets even after resistance to other TKIs develops.[3]
Q4: What combination strategies have been explored to overcome resistance or enhance Vatalanib's efficacy?
A4: Preclinical and clinical studies have investigated several combination strategies. Combining two different anti-angiogenic agents is a key approach. This can involve "vertical blockade" (targeting the same pathway at different levels, e.g., a ligand inhibitor like bevacizumab with a receptor inhibitor like Vatalanib) or "horizontal blockade" (inhibiting different signaling pathways).[11] A preclinical study in gastric cancer xenografts showed that combining Vatalanib with the mTOR inhibitor everolimus (B549166) was superior to either single agent, reducing tumor size significantly.[8] However, combining Vatalanib with bevacizumab in a clinical trial led to enhanced toxicities, primarily proteinuria and hypertension, suggesting that overlapping toxicities are a major challenge for some combinations.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter in your experiments.
Problem 1: My cancer cell line, which was initially sensitive to Vatalanib, is now showing reduced response (increased IC50).
| Possible Cause | Suggested Solution / Validation Step |
| Development of On-Target Mutations | Perform Sanger sequencing of the kinase domains of VEGFR2 (KDR), PDGFR, and c-Kit. Focus on the ATP-binding pocket and activation loop, as these are common sites for resistance mutations. For example, look for mutations analogous to the T670I or V654A substitutions in c-Kit, which are known to confer resistance to other TKIs.[5][13][14] |
| Activation of Bypass Signaling Pathways | Use Western blotting to probe for the activation (phosphorylation) of alternative RTKs such as MET, EGFR, or FGFR1.[8] Concurrently, assess the phosphorylation status of key downstream signaling nodes like AKT (at Ser473) and ERK (at Thr202/Tyr204).[9][15] Persistent activation of these pathways despite Vatalanib treatment indicates a bypass mechanism. |
| Increased Drug Efflux | Some resistant cells upregulate drug efflux pumps like ABCB1 (P-glycoprotein). While not a primary reported mechanism for Vatalanib, it's a common TKI resistance mechanism.[16] Assess ABCB1 expression via qPCR or Western blot. Test if co-incubation with an ABCB1 inhibitor (e.g., elacridar) re-sensitizes the cells to Vatalanib. |
| Phenotypic Changes | In some models, Vatalanib has been shown to induce vascular mimicry or nuclear translocation of VEGFR2, leading to a more aggressive phenotype.[17][18] Use immunohistochemistry on tumor sections to check for PAS-positive vascular channels lacking endothelial markers (CD31) to identify vascular mimicry.[18] Perform cell fractionation followed by Western blot to check for VEGFR2 in the nuclear fraction.[17] |
Problem 2: I am not seeing the expected level of Vatalanib-induced inhibition of VEGFR2 phosphorylation in my Western blots.
| Possible Cause | Suggested Solution / Validation Step |
| Suboptimal Cell Lysis | Ensure your lysis buffer (e.g., RIPA buffer) is supplemented with fresh protease and phosphatase inhibitors immediately before use. Keep samples on ice throughout the lysis procedure to prevent protein degradation and dephosphorylation.[4] |
| Antibody Issues | Use a well-validated primary antibody specific for phosphorylated VEGFR2 at a key activation site (e.g., Tyr1175).[4][15] Always include a positive control (e.g., lysate from VEGF-stimulated endothelial cells) and a negative control (unstimulated cells). Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal to account for any differences in total receptor expression.[4] |
| Experimental Timing | VEGF-induced VEGFR2 phosphorylation is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes post-VEGF stimulation) to identify the peak phosphorylation time point in your specific cell model. Ensure your Vatalanib pre-incubation is sufficient to inhibit the kinase before ligand stimulation. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize Vatalanib resistance.
Table 1: Hypothetical IC50 Values for Vatalanib in Sensitive and Resistant Cell Lines (Note: These are representative values based on typical resistance patterns observed with TKIs.[16][19] Actual values must be determined experimentally.)
| Cell Line | Description | Vatalanib IC50 (nM) | Fold Resistance |
| HU-VEC-S | Human Umbilical Vein Endothelial Cells (Sensitive) | 50 | 1.0 |
| HU-VEC-VR | Vatalanib-Resistant HUVEC | 850 | 17.0 |
| GIST-T1-S | GIST Cell Line (Sensitive, KIT exon 11 mut) | 120 | 1.0 |
| GIST-T1-VR | Vatalanib-Resistant GIST-T1 | 2100 | 17.5 |
Table 2: Clinical Efficacy of Vatalanib in Imatinib-Resistant GIST (Source: Phase II Clinical Trial Data[3])
| Parameter | Patient Cohort (n=45) |
| Best Response | |
| Partial Response (PR) | 4.4% (2 patients) |
| Stable Disease (SD) | 71.1% (32 patients) |
| Progressive Disease (PD) | 24.4% (11 patients) |
| Disease Control (PR + SD) | 75.5% (34 patients) |
| Stable Disease ≥ 6 months | 35.6% (16 patients) |
Signaling Pathway and Workflow Diagrams
Vatalanib Mechanism of Action
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-survival signaling.
Bypass Signaling Resistance Mechanism
Caption: Activation of a bypass RTK reactivates downstream signaling, causing Vatalanib resistance.
Workflow for Generating Resistant Cell Lines
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary KIT mutations: the GIST of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I trial of vatalanib (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-VEGFR2 driven nuclear translocation of VEGFR2 and acquired malignant hallmarks are mutation dependent in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vascular mimicry in glioblastoma following anti-angiogenic and anti-20-HETE therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Vatalanib hydrochloride lot-to-lot variability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Vatalanib hydrochloride, with a focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1] It also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit at sub-micromolar concentrations.[1] By blocking these signaling pathways, Vatalanib inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Q2: What are the common experimental readouts for Vatalanib activity?
Common experimental readouts include in vitro kinase assays to determine the IC50 against specific kinases (e.g., VEGFR, PDGFR), and cell-based assays to measure the inhibition of endothelial cell proliferation and migration.[2][3][4][5]
Q3: How should I store and handle this compound?
This compound powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks) in a dry, dark environment.[6] Stock solutions are typically prepared in DMSO and should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q4: What are the potential sources of lot-to-lot variability with this compound?
While specific lot-to-lot variability data for Vatalanib is not publicly available, potential sources of variability for small molecule inhibitors in general can include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
-
Residual Solvents: Variations in the type and amount of residual solvents from the manufacturing process.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between different lots of Vatalanib in an in vitro kinase assay.
Possible Causes:
-
Different Purity Levels: A lower purity lot will have a lower effective concentration of the active inhibitor, leading to a higher apparent IC50.
-
Presence of Inhibitory Impurities: An impurity in one lot may also inhibit the kinase, leading to a lower apparent IC50.
-
Compound Degradation: One lot may have degraded due to improper storage, resulting in a loss of potency.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the purity and impurity profiles of the different lots from their respective CoAs.
-
Assess Compound Stability: Ensure that both lots have been stored correctly. If there is any doubt, use a fresh, unopened vial.
-
Perform Dose-Response Curve Comparison: Run a parallel dose-response experiment with both lots under identical conditions. A significant shift in the curves indicates a difference in potency.
-
Analytical Characterization (Optional): If the discrepancy is critical, consider analytical techniques like High-Performance Liquid Chromatography (HPLC) to independently assess the purity and integrity of each lot.
Issue 2: Reduced or no effect of a new lot of Vatalanib in a cell-based proliferation assay (e.g., HUVEC proliferation).
Possible Causes:
-
Solubility Issues: The new lot may have different solubility characteristics, leading to precipitation in the cell culture medium.
-
Poor Cell Permeability: While less likely to vary between lots of the same compound, it's a factor to consider for inconsistent cellular effects.
-
Incorrect Concentration Calculation: A different formulation or salt form (though unlikely if both are hydrochloride) could affect the molecular weight used for concentration calculations.
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the cell culture medium for any signs of compound precipitation after adding Vatalanib.
-
Confirm Solubility: Prepare the highest concentration of your working solution and check for complete dissolution. If solubility is an issue, try preparing a fresh stock solution in anhydrous DMSO and ensure the final DMSO concentration in your assay is low (typically <0.5%).[7]
-
Verify Molecular Weight: Double-check the molecular weight on the product datasheet for the specific lot you are using.
-
Perform a Viability Assay: Run a simple cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the lack of effect is not due to general cytotoxicity at the concentrations tested.
Issue 3: Unexpected or off-target effects observed with a new lot of Vatalanib.
Possible Causes:
-
Presence of Active Impurities: Impurities in a particular lot may have their own biological activities, leading to off-target effects.
-
Higher Potency of the New Lot: If the new lot is more potent, the concentration you are using may be too high, leading to inhibition of secondary targets.
Troubleshooting Steps:
-
Review the CoA: Look for any new or significantly different impurities listed on the CoA for the new lot.
-
Perform a Dose-Response Experiment: A carefully titrated dose-response experiment can help determine if the unexpected phenotype is concentration-dependent.
-
Use a Structurally Unrelated Inhibitor: To confirm that the primary phenotype is due to inhibition of the intended target (VEGFR), use a different, structurally unrelated VEGFR inhibitor. If both inhibitors produce the same primary effect but only the new Vatalanib lot produces the off-target effect, it's likely due to an impurity.
-
Consult the Supplier: Contact the technical support of the supplier to inquire about any known differences between the lots.
Data Presentation
Table 1: this compound - Target Kinase IC50 Values
| Target Kinase | IC50 (nM) |
| VEGFR2/KDR | 37[2][8] |
| VEGFR1/Flt-1 | 77[2] |
| VEGFR3/Flt-4 | 660[2] |
| PDGFRβ | 580[2][8] |
| c-Kit | 730[2][8] |
| Flk | 270[2][8] |
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay (Filter Binding Assay)
Objective: To determine the IC50 of this compound against a specific receptor tyrosine kinase.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
The kinase reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, and 1 mM DTT.[4]
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant GST-fused kinase domain, the substrate peptide (e.g., poly-(Glu:Tyr 4:1)), and the Vatalanib dilution (or DMSO for control).[3]
-
Initiate the kinase reaction by adding γ-[33P]ATP.[3]
-
Incubate the plate at ambient temperature for 10 minutes.[3]
-
Stop the reaction by adding 250 mM EDTA solution.[3]
-
-
Detection and Quantification:
-
Transfer a portion of the reaction mixture onto a polyvinylidene difluoride (PVDF) membrane using a 96-well filter system.[2]
-
Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.[2]
-
After washing, soak the membrane in ethanol (B145695) and let it dry.[2]
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Vatalanib concentration relative to the control.
-
Determine the IC50 value using linear regression analysis.[2]
-
Key Experiment 2: Endothelial Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.
Methodology:
-
Cell Culture:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in gelatin-coated 96-well plates and incubate for 24 hours.[3]
-
-
Treatment:
-
BrdU Labeling and Detection:
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each Vatalanib concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vatalanib concentration.
-
Visualizations
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: Experimental workflow for comparing two different lots of Vatalanib.
Caption: Troubleshooting decision tree for Vatalanib variability.
References
Validation & Comparative
Vatalanib vs. Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical data available for Vatalanib (also known as PTK787/ZK 222584) and Sunitinib (B231) (SU11248) in the context of renal cell carcinoma (RCC). Both are multi-targeted tyrosine kinase inhibitors (TKIs) that primarily function by inhibiting angiogenesis, a critical process for tumor growth and metastasis.
Mechanism of Action and Target Profile
Vatalanib and Sunitinib share overlapping targets but also exhibit distinct kinase inhibition profiles. Sunitinib is characterized by a broader spectrum of activity.
Sunitinib is an oral multi-targeted TKI that inhibits several receptor tyrosine kinases (RTKs).[1] Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) and platelet-derived growth factor receptors (PDGFR-α and -β).[2] By blocking these receptors, Sunitinib disrupts signaling pathways crucial for tumor angiogenesis and proliferation.[2][3] Additionally, it inhibits other kinases such as c-Kit, FMS-like tyrosine kinase 3 (FLT3), and the receptor encoded by the RET proto-oncogene.[4] This multi-targeted approach contributes to its potent anti-tumor and anti-angiogenic effects.[1]
Vatalanib is also an orally active angiogenesis inhibitor that targets all known VEGF receptors.[5][6] It is most selective for VEGFR-2.[5] Vatalanib also demonstrates inhibitory activity against PDGFR-β and c-Kit, though to a lesser extent than its action on VEGFRs.[7] Its mechanism is centered on the inhibition of VEGF-stimulated endothelial cell proliferation and migration.[8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for Vatalanib and Sunitinib, including their inhibitory concentrations (IC50) against various kinases and their effects on RCC cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Target | Vatalanib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 (Flt-1) | 77[9] | 9[10] |
| VEGFR-2 (KDR/Flk-1) | 37[9] | 9[10] |
| VEGFR-3 (Flt-4) | 640[9] | - |
| PDGFR-β | 580[7] | 2[10] |
| c-Kit | 730[7] | 8[10] |
| FLT3 | - | 1[10] |
| RET | - | 4[10] |
Note: IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Efficacy in Renal Cell Carcinoma Models
| Cell Line | Compound | Endpoint | Result | Reference |
| Caki-1 | Sunitinib | IC50 (Cell Viability) | ~2.2 µM | [11] |
| 786-O | Sunitinib | Apoptosis/Growth Arrest | Dose-dependent increase | [12] |
| A-498 | Sunitinib | Anchorage-independent growth | Weak effect at 1 µM, significant inhibition at 5 µM | [13] |
| Endothelial Cells (HUVEC) | Vatalanib | VEGF-induced proliferation (BrdU) | IC50: 7.1 nM | [7] |
| Endothelial Cells (HUVEC) | Sunitinib | VEGF-dependent proliferation (MTS) | IC50: ~0.01 µmol/L | [13] |
Note: Direct comparative in vitro studies of Vatalanib and Sunitinib in the same RCC cell lines are limited in the public domain.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Vatalanib and Sunitinib are provided below.
In Vitro Cell Proliferation Assay (MTT/WST-1)
This protocol is a standard method for assessing the effect of compounds on cell viability and proliferation.
-
Cell Seeding: Plate RCC cells (e.g., Caki-1, 786-O, A-498) in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of Vatalanib or Sunitinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT/WST-1 Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Renal Cell Carcinoma Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.
-
Cell Preparation: Harvest RCC cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).[16]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Vatalanib, Sunitinib). Administer the drugs orally at the desired dosage and schedule.[7]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Microvessel Density (MVD) Analysis
This protocol describes the immunohistochemical staining for CD31 or CD34 to quantify tumor angiogenesis.
-
Tissue Preparation: Fix the excised tumor tissue in formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against an endothelial marker such as CD31 or CD34.[17][18]
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Identify "hot spots" of high vascularity within the tumor sections at low magnification.
-
Capture images of these hot spots at high magnification (e.g., 200x).
-
Quantify the number of stained microvessels per field of view.[19]
-
Calculate the average MVD for each tumor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways targeted by Vatalanib and Sunitinib and a typical experimental workflow for their comparison.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vatalanib - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 10. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiogenesis in renal cell carcinoma: Evaluation of microvessel density, vascular endothelial growth factor and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to Vatalanib and Sorafenib for VEGFR2 Inhibition
For researchers and professionals in drug development, selecting the optimal small molecule inhibitor is a critical decision. This guide provides an objective comparison of Vatalanib (also known as PTK787/ZK 222584) and Sorafenib (Nexavar), two multi-kinase inhibitors with significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This comparison is based on their mechanism of action, kinase inhibition profiles, and supporting experimental data.
Mechanism of Action and Kinase Specificity
Both Vatalanib and Sorafenib are orally bioavailable tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of multiple kinases involved in tumor progression and angiogenesis. However, their kinase inhibition spectra and primary targets differ, which influences their biological activity and clinical applications.
Vatalanib is a potent inhibitor of all known VEGF receptors (VEGFR-1, -2, and -3). It also demonstrates inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit. The primary mechanism of Vatalanib's anti-angiogenic effect is through the direct inhibition of VEGFR tyrosine kinases, which are crucial for the formation of new blood vessels that supply tumors.
Sorafenib exhibits a broader kinase inhibition profile. It is a potent inhibitor of Raf kinases (C-RAF, B-RAF, and mutant B-RAF), key components of the RAF/MEK/ERK signaling pathway that drives tumor cell proliferation. In addition to its anti-proliferative effects, Sorafenib is a strong inhibitor of several receptor tyrosine kinases involved in angiogenesis, including VEGFR-2, VEGFR-3, and PDGFRβ. It also inhibits other kinases such as c-KIT and Flt-3. This dual mechanism of action allows Sorafenib to simultaneously target tumor cell growth and the blood supply that sustains it.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities (IC50) of Vatalanib and Sorafenib against VEGFR2 and other relevant kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Vatalanib IC50 Values for Key Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR) | 37 | Cell-free assay |
| VEGFR-1 (Flt-1) | 77 | Cell-free assay |
| VEGFR-3 (Flt-4) | ~666 (18-fold less potent than against VEGFR2) | Cell-free assay |
| PDGFRβ | 580 | Not Specified |
| c-Kit | 730 | Not Specified |
Table 2: Sorafenib IC50 Values for Key Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR-2 | 90 | Cell-free assay |
| VEGFR-3 | 20 | Cell-free assay |
| PDGFRβ | 57 | Cell-free assay |
| c-Kit | 68 | Cell-free assay |
| Flt-3 | 58 | Not Specified |
| Raf-1 | 6 | Cell-free assay |
| B-Raf | 22 | Cell-free assay |
| B-Raf (V600E) | 38 | Not Specified |
Mandatory Visualization
VEGFR2 Signaling Pathway
A Comparative Analysis of Vatalanib and Bevacizumab in the Treatment of Colorectal Cancer
In the landscape of targeted therapies for colorectal cancer, the inhibition of angiogenesis, the formation of new blood vessels that fuel tumor growth, has been a cornerstone of treatment strategies. Two notable agents in this class are Vatalanib, an orally administered small molecule tyrosine kinase inhibitor, and Bevacizumab, an intravenously delivered monoclonal antibody. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the clinical evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Vatalanib (PTK787/ZK 222584) is a multi-targeted tyrosine kinase inhibitor that blocks the signaling of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2][3][4] By inhibiting these receptors on endothelial cells, Vatalanib disrupts the downstream signaling pathways that lead to angiogenesis, thereby aiming to stifle tumor growth and metastasis.[1][5]
Bevacizumab (Avastin) , in contrast, is a recombinant humanized monoclonal antibody that specifically targets and neutralizes circulating Vascular Endothelial Growth Factor-A (VEGF-A).[6][7][8] By binding to VEGF-A, Bevacizumab prevents its interaction with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[6][7] This blockade of the initial step in the VEGF signaling cascade effectively inhibits angiogenesis.[6][9]
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis in colorectal cancer. The binding of VEGF-A to its receptor, VEGFR-2, triggers a cascade of intracellular events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11][12]
Clinical Efficacy in Colorectal Cancer
The clinical development of Vatalanib and Bevacizumab in colorectal cancer has yielded divergent outcomes. Bevacizumab, in combination with chemotherapy, has consistently demonstrated a survival benefit, leading to its established role in the treatment of metastatic colorectal cancer. Vatalanib, however, failed to meet its primary endpoints in large Phase III trials.
Quantitative Data Summary
| Clinical Trial | Drug Regimen | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| Vatalanib | ||||
| CONFIRM-1 | Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 | Median: 7.7 vs. 7.6 months (HR: 0.88; 95% CI: 0.74-1.03; p=0.118) | Median: 21.4 vs. 20.5 months (HR: 1.08; 95% CI: 0.94-1.24; p=0.260) | Not Statistically Significant |
| CONFIRM-2 | Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 | Statistically significant improvement (details not fully available) | No significant improvement | Not reported |
| Bevacizumab | ||||
| AVF2107g | Bevacizumab + IFL vs. Placebo + IFL | Median: 10.6 vs. 6.2 months (HR: 0.54; p<0.001) | Median: 20.3 vs. 15.6 months (HR: 0.66; p<0.001) | 44.8% vs. 34.8% (p=0.004) |
| NO16966 | Bevacizumab + Oxaliplatin-based chemo vs. Placebo + Oxaliplatin-based chemo | Median: 9.4 vs. 8.0 months (HR: 0.83; 97.5% CI: 0.72-0.95; p=0.0023) | Median: 21.3 vs. 19.9 months (HR: 0.89; 97.5% CI: 0.76-1.03; p=0.077) | Not Statistically Different |
Experimental Protocols
Detailed methodologies of the key clinical trials provide context for the efficacy data.
Vatalanib: CONFIRM-1 and CONFIRM-2 Trials
-
CONFIRM-1: This Phase III, randomized, double-blind, placebo-controlled trial enrolled patients with previously untreated metastatic colorectal cancer.[7] Patients were randomized to receive FOLFOX4 (oxaliplatin, 5-fluorouracil, and leucovorin) in combination with either Vatalanib (1250 mg daily) or a placebo.[7] The primary endpoint was overall survival.[7]
-
CONFIRM-2: This trial had a similar design to CONFIRM-1 but enrolled patients who had progressed on a prior irinotecan-based chemotherapy regimen.[2] The primary endpoint was also overall survival.[2]
Bevacizumab: AVF2107g and NO16966 Trials
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bevacizumab - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Relationship between VEGF Family Members, Their Receptors and Cell Death in the Neoplastic Transformation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF receptor signaling links inflammation and tumorigenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vatalanib Target Engagement: A Comparative Guide Utilizing the Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent directly interacts with its intended molecular target within the complex cellular environment is a cornerstone of preclinical drug development. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Vatalanib, a multi-targeted tyrosine kinase inhibitor.
Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] Its primary mechanism of action is the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[3] Verifying that Vatalanib effectively binds to its intended kinase targets within a cellular context is crucial for interpreting its biological activity and for the development of robust biomarkers.
Data Presentation: Vatalanib's Preclinical Performance
The following tables summarize key quantitative data from in vitro and cellular assays, providing a comparative overview of Vatalanib's potency against its primary targets alongside other established VEGFR inhibitors.
Table 1: In Vitro Kinase Inhibition Profile [1][4]
| Compound | Target | IC₅₀ (nM) |
| Vatalanib | VEGFR-1 (Flt-1) | 77 |
| VEGFR-2 (KDR/Flk-1) | 37 | |
| VEGFR-3 (Flt-4) | 640 | |
| PDGFRβ | 580 | |
| c-Kit | 730 | |
| Sunitinib | VEGFR-2 | 2 |
| PDGFRβ | 2 | |
| c-Kit | 1 | |
| Sorafenib | VEGFR-2 | 90 |
| PDGFRβ | 580 | |
| c-Kit | Not specified |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Cellular Assay Performance [1][4]
| Assay | Cell Line | Vatalanib IC₅₀ (nM) | Comparator IC₅₀ (nM) |
| VEGF-stimulated HUVEC Proliferation (BrdU) | HUVEC | 7.1 | Not specified |
| VEGFR-2 Phosphorylation | HUVEC | 17 | Not specified |
| VEGFR-2 Phosphorylation | CHO (transfected) | 34 | Not specified |
Comparative Analysis of Target Engagement Methods
While traditional methods provide valuable data on the functional consequences of target inhibition, CETSA offers a direct biophysical readout of target binding inside intact cells.
Table 3: Qualitative Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blotting (Phospho-protein) | Chemical Proteomics |
| Principle | Measures ligand-induced thermal stabilization of the target protein.[5] | Detects changes in the phosphorylation status of downstream substrates.[6] | Utilizes immobilized drug to pull down and identify binding partners.[6] |
| Cellular Context | Intact cells, tissues, or lysates.[7] | Intact cells. | Cell lysates.[6] |
| Direct/Indirect | Direct measure of binding.[5] | Indirect measure of functional consequence.[6] | Direct measure of binding. |
| Labeling | Label-free.[7] | Requires specific antibodies. | Requires drug immobilization.[6] |
| Throughput | Can be adapted for high-throughput screening.[8] | Moderate. | Low. |
| Information | Confirms target engagement and can provide insights into drug occupancy.[9] | Confirms functional inhibition of the signaling pathway.[6] | Can identify on- and off-targets.[6] |
Mandatory Visualizations
Vatalanib Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by Vatalanib.
References
- 1. benchchem.com [benchchem.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CETSA [cetsa.org]
- 8. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Vatalanib Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to Vatalanib, a multi-targeted tyrosine kinase inhibitor, and its alternatives in various cancer types. The information presented is supported by experimental data to aid in the design of clinical trials and the development of personalized therapeutic strategies.
Vatalanib (PTK787/ZK 222584) is an orally active anti-angiogenic agent that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] Its mechanism of action centers on the disruption of tumor angiogenesis, a critical process for tumor growth and metastasis. The identification of reliable biomarkers is crucial for selecting patients who are most likely to benefit from Vatalanib and other anti-angiogenic therapies.
Vatalanib Signaling Pathway
Vatalanib exerts its anti-tumor effects by blocking key signaling pathways involved in angiogenesis and tumor cell proliferation. The following diagram illustrates the primary targets of Vatalanib and the downstream signaling cascades it inhibits.
Comparison of Predictive Biomarkers
The following tables summarize quantitative data on biomarkers for predicting treatment response to Vatalanib and its alternatives in different cancer types.
Colorectal Cancer
| Biomarker | Vatalanib (with FOLFOX) | Bevacizumab (with Chemotherapy) |
| High Lactate Dehydrogenase (LDH) | Associated with improved Progression-Free Survival (PFS) in a pre-planned subset analysis of the CONFIRM trials.[3] | High post-treatment LDH levels are associated with a worse prognosis. Low post-first-line-treatment serum LDH levels may predict a better response to bevacizumab beyond progression.[1][4] |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | A 60% decrease in the transfer constant (Ki) was significantly correlated with non-progressive disease after two cycles of treatment.[5] | Changes in DCE-MRI parameters have been investigated, but no universally accepted predictive threshold has been established.[6] |
| VEGF-A Gene Polymorphisms | Not extensively studied for Vatalanib. | Certain polymorphisms (e.g., rs3025039, rs833061) have shown correlations with PFS and Overall Survival (OS), though results are inconsistent across studies.[2] |
| Circulating Angiogenic Factors (e.g., VEGF, PlGF) | Changes in circulating levels have been observed, but their predictive value in colorectal cancer is not well-established. | Elevated baseline IL-8 levels have been linked to a shorter PFS. Low baseline angiopoietin-2 levels were associated with higher OS and better response rates.[7] |
Gastrointestinal Stromal Tumor (GIST)
| Biomarker | Vatalanib | Sunitinib (B231) |
| KIT/PDGFRA Mutations | Active in imatinib-resistant GIST, but specific mutation-based prediction is less defined. | Primary tumor genotype is an independent predictor of PFS and OS. Patients with KIT exon 9 mutations or wild-type GIST have better PFS than those with KIT exon 11 or PDGFRA mutations.[8] |
| Circulating Tumor DNA (ctDNA) | Not extensively studied. | ctDNA sequencing can predict efficacy. Patients with only KIT exon 11 + 17/18 resistance mutations have better PFS with ripretinib (B610491) versus sunitinib, while those with only KIT exon 11 + 13/14 mutations fare better with sunitinib.[9] |
| Hypertension | Not established as a predictive biomarker. | Development of hypertension during treatment is an independent factor influencing both PFS and OS, suggesting it acts as a surrogate for anti-angiogenic activity.[8] |
Glioblastoma
| Biomarker | Vatalanib | Bevacizumab |
| Circulating Angiogenic and Anti-angiogenic Factors | Treatment significantly increased plasma PlGF and sVEGFR1, and decreased sVEGFR2 and sTie2. An early increase in collagen IV was associated with prolonged PFS.[10][11] | Changes in circulating biomarkers are observed, but their predictive value is still under investigation. |
| Imaging Biomarkers (DCE-MRI) | Not extensively reported in a predictive capacity for glioblastoma. | Changes in tumor perfusion and permeability on DCE-MRI are used to assess response, but predictive value is complex. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and clinical implementation of biomarkers.
Measurement of Circulating Biomarkers
The workflow for quantifying circulating angiogenic factors from patient blood samples is outlined below.
ELISA (Enzyme-Linked Immunosorbent Assay) for VEGF and PlGF:
-
Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for human VEGF or PlGF.
-
Sample and Standard Addition: Add 100 µL of standards, controls, and patient plasma samples to the appropriate wells. Incubate for 2-2.5 hours at room temperature.[12][13]
-
Washing: Aspirate and wash the wells four times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 45 minutes at room temperature.[13]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate for 30 minutes at room temperature in the dark.[13]
-
Stop Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well.[13]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of VEGF or PlGF in the patient samples.
Multiplex Immunoassay (e.g., Luminex):
-
Bead Preparation: Use magnetic beads pre-coated with capture antibodies for multiple angiogenic factors.
-
Sample Incubation: Incubate the beads with patient plasma samples, standards, and controls in a 96-well plate.[14]
-
Washing: Wash the beads to remove unbound components.
-
Detection Antibody Cocktail: Add a cocktail of biotinylated detection antibodies specific for the different analytes and incubate.[14]
-
Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE) conjugate and incubate.[14]
-
Data Acquisition: Resuspend the beads and acquire data on a Luminex instrument, which uses lasers to identify the bead region (analyte) and quantify the PE signal (analyte concentration).[14]
Imaging Biomarkers
Dynamic Contrast-Enhanced MRI (DCE-MRI):
The following diagram illustrates the general workflow for acquiring and analyzing DCE-MRI data.
-
Patient Preparation: Ensure the patient is positioned comfortably and remains still throughout the scan. An intravenous line is placed for contrast agent administration.
-
Pre-contrast Imaging: Acquire T1-weighted images before the injection of the contrast agent to establish a baseline.
-
Contrast Injection: Administer a bolus of a gadolinium-based contrast agent intravenously.
-
Dynamic Scanning: Immediately following the injection, acquire a series of rapid T1-weighted images over several minutes to capture the influx and efflux of the contrast agent in the tumor tissue.[15]
-
Data Analysis:
-
Region of Interest (ROI) Selection: Draw ROIs on the images to delineate the tumor tissue.
-
Arterial Input Function (AIF) Determination: Measure the change in signal intensity over time in a major artery supplying the tumor to determine the AIF.
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity-time course data from the tumor ROI and the AIF. This allows for the calculation of quantitative parameters such as:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of contrast agent from the blood vessels into the extravascular extracellular space, indicating vessel permeability and blood flow.
-
Vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue.
-
Ve (Extravascular Extracellular Volume Fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
-
Doppler Ultrasound:
-
Patient Positioning: Position the patient to allow for optimal visualization of the tumor.
-
Transducer Selection and Settings: Use a high-frequency linear array transducer. Optimize settings such as the pulse repetition frequency (PRF), wall filter, gain, and velocity scale to detect low-velocity blood flow within the tumor.[16][17]
-
Image Acquisition:
-
Perform a grayscale ultrasound to identify the tumor and its dimensions.
-
Use color or power Doppler to visualize blood flow within and around the tumor. Power Doppler is generally more sensitive to low-velocity flow.[16]
-
Obtain spectral Doppler waveforms from vessels within the tumor to measure blood flow velocities and calculate resistive indices (RI) and pulsatility indices (PI).
-
-
Data Analysis:
-
Vascularity Assessment: Qualitatively or semi-quantitatively assess the degree of vascularity within the tumor (e.g., number of vessels, vessel morphology).
-
Quantitative Analysis: Measure peak systolic velocity, end-diastolic velocity, and calculate RI and PI from the spectral Doppler waveforms. Changes in these parameters can reflect treatment-induced alterations in tumor blood flow.
-
Conclusion
The selection of appropriate biomarkers is critical for optimizing the use of Vatalanib and other anti-angiogenic therapies. This guide provides a comparative overview of potential biomarkers and the experimental protocols for their measurement. While several promising candidates have been identified, further validation in prospective clinical trials is necessary to establish their clinical utility for patient stratification and response monitoring. The integration of circulating, imaging, and genetic biomarkers will likely be the most effective approach for personalizing anti-angiogenic treatment strategies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Predictive biomarkers candidates for patients with metastatic colorectal cancer treated with bevacizumab-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lactate Dehydrogenase Is a Useful Marker for Predicting the Efficacy of Bevacizumab-containing Chemotherapy in Patients With Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Biomarkers of Response to Antiangiogenic Therapies in Colorectal Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [christie.openrepository.com]
- 7. Biomarkers for Anti-Angiogenic Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ripretinib versus sunitinib in gastrointestinal stromal tumor: ctDNA biomarker analysis of the phase 3 INTRIGUE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human VEGF ELISA Kit (KHG0111) - Invitrogen [thermofisher.com]
- 13. raybiotech.com [raybiotech.com]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. An Innovative Ultrasound Technique for Evaluation of Tumor Vascularity in Breast Cancers: Superb Micro-Vascular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Vatalanib's Cross-Reactivity with Other Tyrosine Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor Vatalanib's performance against alternative multi-targeted kinase inhibitors. Supported by experimental data, this analysis aims to inform research and development decisions by offering a clear perspective on Vatalanib's selectivity and potential off-target effects.
Executive Summary
Vatalanib (also known as PTK787 or ZK 222584) is an orally available small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1][2] It also demonstrates inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2] Understanding the broader kinase cross-reactivity of Vatalanib is crucial for predicting its therapeutic efficacy and potential side effects. This guide presents a comparative analysis of Vatalanib's kinase selectivity against other well-established multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the inhibitory activity (IC50 values) of Vatalanib and selected alternative kinase inhibitors against a panel of key tyrosine kinases. Lower IC50 values indicate higher potency. This data has been compiled from various publicly available kinome scan datasets and publications.
| Kinase Target | Vatalanib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 (Flt-1) | 77[3] | - | 13[4] | 10[4] |
| VEGFR2 (KDR) | 37[3] | 2[5] | 90[4] | 30[4] |
| VEGFR3 (Flt-4) | 660[3] | - | 20[4] | 47[4] |
| PDGFRβ | 580[3] | 2[5] | 57[4] | 84[4] |
| c-Kit | 730[3] | - | 68[4] | 140[4] |
| c-Fms (CSF1R) | - | - | - | 146[4] |
| FGFR1 | - | - | - | 74[4] |
| Raf-1 | - | - | 6[4] | - |
| B-Raf | - | - | 22[4] | - |
| RET | - | - | 1.5[4] | - |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by Vatalanib and other multi-kinase inhibitors.
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Filter-Binding Assay)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a specific substrate.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib against a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant kinases (e.g., VEGFR-2, PDGFRβ, c-Kit)
-
Specific peptide substrate (e.g., poly(Glu:Tyr 4:1))
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT)
-
Vatalanib stock solution (in DMSO)
-
96-well filter plates (e.g., with PVDF membrane)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, purified kinase, and varying concentrations of Vatalanib (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate, non-radiolabeled ATP, and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding an EDTA solution.
-
Filter Binding: Transfer a portion of the reaction mixture to a 96-well filter plate.
-
Washing: Wash the filter membrane extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Add scintillation cocktail to each well and quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Vatalanib concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
VEGF-Induced Endothelial Cell Proliferation Assay
This cell-based assay assesses the ability of Vatalanib to inhibit the proliferative effect of VEGF on endothelial cells.
Objective: To determine the inhibitory effect of Vatalanib on VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 1.5% FBS)
-
Recombinant human VEGF
-
Vatalanib stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., BrdU or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight in EGM-2.
-
Starvation: Replace the growth medium with basal medium containing reduced serum and incubate for several hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of Vatalanib (or DMSO as a control) for a short pre-incubation period.
-
Stimulation: Add a constant concentration of VEGF to the wells to stimulate proliferation.
-
Incubation: Incubate the plates for a period of 24-72 hours.
-
Proliferation Measurement: Add the cell proliferation detection reagent (e.g., BrdU) and incubate according to the manufacturer's instructions.
-
Quantification: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of VEGF-induced proliferation for each Vatalanib concentration and determine the IC50 value.[3]
Conclusion
Vatalanib is a potent inhibitor of VEGFRs with additional activity against PDGFR and c-Kit. Its cross-reactivity profile, as demonstrated by in vitro kinase assays, indicates a degree of selectivity. However, a comprehensive understanding of its off-target effects is essential for predicting its clinical efficacy and safety profile. This guide provides a framework for comparing Vatalanib to other multi-kinase inhibitors and highlights the experimental methodologies required for such an evaluation. Researchers are encouraged to consider the broader kinome profile when designing future studies and interpreting results.
References
Vatalanib: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Vatalanib (PTK787/ZK 222584) is an orally active small molecule tyrosine kinase inhibitor that has been investigated in a variety of solid tumors. Its primary mechanism of action involves the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by targeting key receptor tyrosine kinases. This guide provides a comparative analysis of Vatalanib's performance in different cancer types, supported by experimental data and detailed methodologies.
Mechanism of Action
Vatalanib selectively targets the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor-beta (PDGFR-β), and c-Kit. By inhibiting these receptors, Vatalanib disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: Vatalanib inhibits VEGFR, PDGFR, and c-KIT, blocking angiogenesis.
Comparative Efficacy of Vatalanib in Different Cancer Types
The clinical development of Vatalanib has spanned multiple cancer types, with varying degrees of success. The following tables summarize the quantitative data from key clinical trials.
Table 1: Vatalanib in Metastatic Colorectal Cancer (mCRC)
| Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| CONFIRM-1 | III | FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo | Not significantly different | Not significantly different | Not reported |
| CONFIRM-2 | III | FOLFOX4 + Vatalanib vs. FOLFOX4 + Placebo | Increased in patients with high LDH | No significant improvement | Not reported |
Note: The primary endpoints of the CONFIRM trials were not met. However, a pre-planned subset analysis in both studies suggested a clinical benefit in patients with high lactate (B86563) dehydrogenase (LDH) levels[1].
Table 2: Vatalanib in Glioblastoma (GBM)
| Trial | Phase | Treatment | Partial Response (PR) | Stable Disease (SD) |
| Phase I/II | I/II | Vatalanib monotherapy (recurrent GBM) | 4.3% (2/47 patients) | 66% (31/47 patients) |
| Phase I | I | Vatalanib + Radiation + Temozolomide (newly diagnosed GBM) | 15.4% (2/13 evaluable patients) | 69.2% (9/13 evaluable patients) |
Table 3: Vatalanib in Advanced Renal Cell Carcinoma (RCC)
| Trial | Phase | Treatment | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase Ib | Ib | Vatalanib + Everolimus (B549166) | 5.8 months | 16.5 months |
| Treatment-naïve patients | 25.1 months | 25.1 months | ||
| Previously treated with VEGF-targeted therapy | 4.6 months | 6.3 months |
Table 4: Vatalanib in Gastrointestinal Stromal Tumors (GIST)
| Trial | Phase | Patient Population | Clinical Benefit Rate | Median Time to Progression |
| Phase II | II | Imatinib-resistant GIST | 67% | 8.5 months |
| Expanded Cohort | II | Imatinib- and sunitinib-resistant GIST | 35.6% (SD ≥ 6 months) | Not reported |
Experimental Protocols
Detailed methodologies for the cited clinical trials are crucial for the interpretation of the presented data.
CONFIRM-1 and CONFIRM-2 Trials (Metastatic Colorectal Cancer)
-
Objective: To evaluate the efficacy and safety of Vatalanib in combination with FOLFOX4 as first-line (CONFIRM-1) and second-line (CONFIRM-2) treatment for metastatic colorectal cancer.
-
Patient Population: Patients with metastatic colorectal cancer. CONFIRM-1 enrolled treatment-naïve patients, while CONFIRM-2 enrolled patients who had progressed on a prior irinotecan-based regimen.
-
Treatment Regimen:
-
Experimental Arm: Vatalanib administered orally daily in combination with standard FOLFOX4 chemotherapy (oxaliplatin, leucovorin, and 5-fluorouracil).
-
Control Arm: Placebo administered orally daily in combination with standard FOLFOX4 chemotherapy.
-
-
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), Objective Response Rate (ORR).
-
Caption: Workflow for the CONFIRM clinical trials in mCRC.
Phase I/II Trial in Recurrent Glioblastoma
-
Objective: To assess the safety, tolerability, and preliminary efficacy of Vatalanib in patients with recurrent glioblastoma.
-
Patient Population: Patients with histologically confirmed glioblastoma who had progressed after standard therapy.
-
Treatment Regimen: Vatalanib administered orally as a monotherapy. Dose-escalation cohorts were used to determine the maximum tolerated dose (MTD).
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Objective Response Rate (ORR) based on Macdonald criteria, Progression-Free Survival (PFS).
-
Phase Ib Trial in Advanced Renal Cell Carcinoma
-
Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of Vatalanib in combination with everolimus in patients with advanced solid tumors, with a focus on renal cell carcinoma.
-
Patient Population: Patients with advanced solid tumors, with an expansion cohort for patients with clear cell renal cell carcinoma.
-
Treatment Regimen: Vatalanib administered orally daily in combination with everolimus administered orally daily.
-
Endpoints:
-
Primary: MTD and dose-limiting toxicities (DLTs).
-
Secondary: Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS).
-
Comparative Efficacy and Future Directions
The clinical development of Vatalanib highlights the heterogeneity of response to anti-angiogenic therapy across different tumor types.
Caption: Comparative efficacy of Vatalanib across different cancer types.
While Vatalanib did not demonstrate a significant survival benefit in large Phase III trials for metastatic colorectal cancer, it showed promising signals of activity in other malignancies, particularly in combination with other targeted agents in renal cell carcinoma and in the setting of resistance to other tyrosine kinase inhibitors in GIST. The modest activity in glioblastoma as a monotherapy and in combination with standard of care suggests a potential role, although further investigation is needed.
The identification of a potential predictive biomarker in the high LDH subgroup of colorectal cancer patients underscores the importance of patient selection in maximizing the benefit of anti-angiogenic therapies. Future research should focus on elucidating the mechanisms of resistance to Vatalanib and identifying robust predictive biomarkers to guide its clinical application in specific patient populations. Combination strategies with other targeted therapies or immunotherapies may also unlock the full potential of this anti-angiogenic agent.
References
Vatalanib: A Comparative Guide to In Vivo Validation of In Vitro Anti-Angiogenic Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vatalanib's performance with alternative anti-angiogenic therapies, supported by experimental data. We delve into the in vitro findings that established Vatalanib as a potent angiogenesis inhibitor and examine their translation to in vivo models.
At a Glance: Vatalanib's Profile
Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in blocking angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1]
In Vitro Efficacy: Inhibition of Key Angiogenic Drivers
Vatalanib's anti-angiogenic potential was first established through a series of in vitro assays that demonstrated its potent inhibitory activity against key tyrosine kinases and endothelial cell functions.
| Target/Assay | IC50 (nM) | Key Findings |
| Kinase Inhibition | ||
| VEGFR-2 (KDR) | 37 | Potent inhibition of the primary receptor for VEGF-mediated angiogenesis.[1] |
| VEGFR-1 (Flt-1) | 77 | Inhibition of a key receptor involved in endothelial cell survival and migration.[1] |
| VEGFR-3 (Flt-4) | 660 | Less potent inhibition compared to VEGFR-1 and -2. |
| PDGFRβ | 580 | Inhibition of a receptor crucial for pericyte recruitment and vessel maturation.[1] |
| c-Kit | 730 | Inhibition of a receptor tyrosine kinase implicated in various cancers.[1] |
| Cell-Based Assays | ||
| HUVEC Proliferation (VEGF-induced) | 7.1 | Dose-dependent suppression of endothelial cell growth.[1] |
| HUVEC Survival (VEGF-induced) | - | Dose-dependently suppressed VEGF-induced survival.[1] |
| HUVEC Migration (VEGF-induced) | - | Dose-dependently suppressed VEGF-induced migration.[1] |
Signaling Pathway Inhibition
Vatalanib exerts its anti-angiogenic effects by blocking the downstream signaling cascades initiated by the binding of growth factors like VEGF and PDGF to their respective receptors on endothelial cells. This inhibition disrupts critical cellular processes required for the formation of new blood vessels.
Vatalanib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
In Vivo Validation: Translating In Vitro Findings to Preclinical Models
The promising in vitro results for Vatalanib have been validated in numerous in vivo studies using xenograft models of various human cancers. These studies have consistently demonstrated Vatalanib's ability to inhibit tumor growth and angiogenesis.
Comparative In Vivo Efficacy
This section compares the in vivo performance of Vatalanib against other multi-targeted tyrosine kinase inhibitors.
| Drug | Cancer Model | Dosage | Key Findings |
| Vatalanib | Chronic Lymphocytic Leukemia Xenograft | 100 mg/kg/day (oral) | 76% tumor growth inhibition after 21 days. |
| Pazopanib | Chronic Lymphocytic Leukemia Xenograft | 100 mg/kg/day (oral) | 77% tumor growth inhibition after 21 days; similar efficacy to Vatalanib. |
| Vatalanib | Gastric Cancer Xenograft | 50 mg/kg/day (oral) | In combination with everolimus (B549166), reduced tumor size by ~50% compared to everolimus alone. |
| Vatalanib | Human Glioma Xenograft | 50 mg/kg/day (oral) | Combination with a 20-HETE synthesis inhibitor decreased tumor growth. |
| Sorafenib | Hepatocellular Carcinoma (Orthotopic & Ectopic) | 50 mg/kg | Suppressed tumor growth, angiogenesis, and cell proliferation; induced apoptosis. Showed greater anti-tumor effect than 40 mg/kg of Sunitinib in the same models. |
| Sunitinib | Hepatocellular Carcinoma (Ectopic & Orthotopic) | 40 mg/kg | Suppressed tumor growth, angiogenesis, and cell proliferation; induced apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (Filter Binding Assay)
-
Enzyme and Substrate Preparation : Recombinant GST-fused kinase domains of VEGFR, PDGFR, and c-Kit are expressed in a baculovirus system and purified. Poly-(Glu:Tyr 4:1) peptide is used as the substrate.
-
Reaction Mixture : The assay is performed in 96-well plates. Each well contains the purified kinase, the substrate peptide, and varying concentrations of Vatalanib.
-
Initiation : The kinase reaction is initiated by the addition of γ-[33P]ATP as the phosphate (B84403) donor.
-
Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 10-30 minutes).
-
Termination and Filtration : The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Washing : The filter is washed to remove unincorporated γ-[33P]ATP.
-
Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : IC50 values are calculated by determining the concentration of Vatalanib that results in 50% inhibition of kinase activity.
HUVEC Proliferation Assay (BrdU Incorporation)
-
Cell Seeding : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.
-
Starvation : Cells are serum-starved for 24 hours to synchronize their cell cycle.
-
Treatment : Cells are treated with varying concentrations of Vatalanib in the presence of a pro-proliferative stimulus, typically VEGF (e.g., 10 ng/mL).
-
BrdU Labeling : After a 24-hour incubation with Vatalanib, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the wells.
-
Incubation : Cells are incubated with BrdU for a further 24 hours, allowing it to be incorporated into the DNA of proliferating cells.
-
Detection : Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Quantification : A substrate is added that is converted by the enzyme into a colored product, which is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis : The inhibition of proliferation is calculated relative to the VEGF-stimulated control, and IC50 values are determined.
In Vivo Tumor Xenograft Study Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of Vatalanib in a tumor xenograft model.
A typical workflow for an in vivo tumor xenograft study.
-
Animal Models : Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation : A specific number of human cancer cells (e.g., 1 x 106) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2.
-
Randomization : Once tumors reach the desired size, mice are randomly assigned to different treatment groups (e.g., vehicle control, Vatalanib low dose, Vatalanib high dose).
-
Drug Administration : Vatalanib is administered orally, typically daily, at doses ranging from 25 to 100 mg/kg.
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to determine microvessel density (MVD) using markers like CD31.
References
Vatalanib in Focus: A Head-to-Head Comparison with Other Angiogenesis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vatalanib, a multi-targeted tyrosine kinase inhibitor, with other key players in the field of angiogenesis inhibition. This analysis, supported by experimental data, delves into the comparative efficacy, mechanisms of action, and relevant signaling pathways.
Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable small molecule that potently inhibits vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis.[1] By targeting the ATP-binding site of these receptor tyrosine kinases, Vatalanib blocks downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that tumors rely on for growth and metastasis. This guide will compare Vatalanib primarily with two other well-established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib, which also target the VEGFR signaling axis.
Comparative Performance: A Quantitative Overview
The following tables summarize the key in vitro and in vivo data for Vatalanib, Sunitinib, and Sorafenib, offering a snapshot of their comparative potency and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Compound | VEGFR-1 (Flt-1) | VEGFR-2 (KDR/Flk-1) | VEGFR-3 (Flt-4) | PDGFRβ | c-Kit |
| Vatalanib | 77 nM | 37 nM | 640 nM | 580 nM | 730 nM |
| Sunitinib | 2 nM | 9 nM | 4 nM | 2 nM | 4 nM |
| Sorafenib | 15 nM | 20 nM | 20 nM | 57 nM | 68 nM |
Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Table 2: In Vivo Antitumor Efficacy in Preclinical Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Vatalanib | A431 epithelial carcinoma | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition | [2] |
| HT-29 colon carcinoma | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition | [2] | |
| PC-3 prostate carcinoma | 25-100 mg/kg, p.o., daily | Dose-dependent inhibition | [2] | |
| Sunitinib | SKOV3 ovarian cancer | 40 mg/kg, p.o., daily | Significant reduction in tumor growth | [3] |
| HEK293 (generic) | 40 mg/kg, p.o., daily | Significant reduction in tumor growth | [4] | |
| MDA-MB-468 breast cancer | Not specified | Significant inhibition of tumor growth | [5] | |
| Sorafenib | PLC/PRF/5 hepatocellular carcinoma | Not specified | Significant inhibition of tumor growth | |
| H129 hepatocellular carcinoma | Not specified | No significant improvement in survival vs. vehicle | [6] | |
| Pancreatic islet cell tumors (RIP1-Tag2) | Not specified | Significant decrease in tumor volume and improved survival | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of angiogenesis inhibitors.
VEGFR2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.
-
Plate Coating: 96-well microtiter plates are coated with a poly(Glu, Tyr) 4:1 substrate and incubated overnight at 4°C. Plates are then washed with a suitable wash buffer.
-
Compound Preparation: Vatalanib, Sunitinib, and Sorafenib are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: Recombinant human VEGFR2 kinase is added to the wells along with the diluted compounds. The kinase reaction is initiated by the addition of an ATP solution. The plate is incubated for a specified time (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the wells are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to each well and incubated. After another wash step, a chromogenic substrate for HRP is added.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay (e.g., BrdU or MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding: HUVECs are seeded in 96-well plates in complete growth medium and allowed to adhere overnight.
-
Serum Starvation: The medium is replaced with a low-serum medium for 24 hours to synchronize the cells.
-
Treatment: Cells are pre-treated with various concentrations of Vatalanib, Sunitinib, or Sorafenib for 1-2 hours.
-
Stimulation: Recombinant human VEGF is added to the wells to stimulate cell proliferation, with the exception of the negative control wells.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification:
-
BrdU Assay: A BrdU labeling solution is added for the final 2-24 hours of incubation. After fixation and permeabilization, an anti-BrdU antibody conjugated to a peroxidase is added, followed by a substrate. Absorbance is measured to quantify DNA synthesis.
-
MTT Assay: An MTT solution is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-stimulated control, and IC50 values are determined.
Endothelial Cell Migration Assay (Scratch Assay)
This assay evaluates the ability of the inhibitors to block the migration of endothelial cells.
-
Cell Seeding: HUVECs are seeded in 6-well or 12-well plates and grown to a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The medium is replaced with fresh low-serum medium containing various concentrations of the inhibitors. A VEGF-containing medium serves as the positive control.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between the different treatment groups to determine the inhibitory effect on cell migration.
In Vivo Tumor Xenograft Model
This model assesses the in vivo efficacy of the angiogenesis inhibitors in a living organism.
-
Cell Implantation: Human tumor cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and receive daily oral administration of Vatalanib, Sunitinib, Sorafenib, or a vehicle control at specified doses.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Body weight and any signs of toxicity are also monitored throughout the study.
Conclusion
Vatalanib, Sunitinib, and Sorafenib are all potent, orally available inhibitors of VEGFR tyrosine kinases with demonstrated anti-angiogenic and antitumor activity in preclinical models. While Sunitinib and Sorafenib exhibit broader kinase inhibitory profiles at lower concentrations for some targets, Vatalanib remains a valuable tool for studying the effects of potent VEGFR inhibition. The choice of inhibitor for a particular research application will depend on the specific kinases of interest, the desired selectivity profile, and the cancer model being investigated. The experimental protocols provided in this guide offer a foundation for the rigorous and comparative evaluation of these and other novel angiogenesis inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 4. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Vatalanib Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Vatalanib hydrochloride, ensuring the protection of laboratory personnel and the environment.
This compound, an investigational tyrosine kinase inhibitor, requires careful handling and disposal due to conflicting hazard information. While some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), others indicate it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative to treat this compound as a hazardous chemical waste to mitigate potential environmental impact[2].
Personal Protective Equipment (PPE) and Waste Segregation
Proper personal protective equipment and strict waste segregation are the foundational elements of safe this compound disposal. All personnel handling this compound should adhere to the following guidelines.
| Item | Description |
| Personal Protective Equipment (PPE) | |
| Gloves | Chemical-resistant gloves are required[2]. |
| Eye Protection | Safety glasses with side shields or goggles must be worn[2]. |
| Lab Coat | A standard laboratory coat is mandatory[2]. |
| Waste Segregation | |
| Solid Waste | Contaminated items such as PPE (gloves, gowns), weighing papers, and other labware[3]. |
| Liquid Waste | Unused Vatalanib solutions and contaminated cell culture media[3]. |
| Sharps Waste | Needles, syringes, and other sharp instruments contaminated with Vatalanib[3]. |
Step-by-Step Disposal Procedures
The following procedures outline the necessary steps for the disposal of different forms of this compound waste. Adherence to these protocols is critical for ensuring safety and regulatory compliance.
1. Solid Waste Disposal:
-
Collect all solid waste contaminated with Vatalanib in a designated, leak-proof plastic bag or container[2].
-
Seal the container securely.
-
Place the sealed container into a larger, designated hazardous waste container labeled "Cytotoxic Waste" or "Chemotherapeutic Waste"[2][3].
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].
2. Liquid Waste Disposal:
-
Collect all liquid waste containing Vatalanib in a sealed, leak-proof container clearly labeled "Cytotoxic Liquid Waste"[3].
-
Crucially, do not pour any Vatalanib-contaminated liquid waste down the drain [2][3].
-
When the container is full, ensure it is tightly sealed.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor[2].
3. Sharps Waste Disposal:
-
Immediately place all sharps contaminated with Vatalanib into a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps"[3].
-
Do not overfill the sharps container[2].
-
Once the container is full, seal it securely.
-
Arrange for disposal through your institution's EHS office or a licensed medical/hazardous waste disposal service[2].
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and ensure the safety of laboratory personnel.
For Powder Spills:
-
Evacuate and Secure: Immediately clear and restrict access to the affected area[3].
-
Don PPE: Wear appropriate PPE, including a respirator, chemical goggles, a lab coat or gown, and double nitrile gloves[3].
-
Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne[3].
-
Cleanup: Carefully dampen the absorbent material with water to avoid raising dust. Use a scoop to collect the material and place it into a labeled cytotoxic waste container[3].
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste[3].
For Liquid Spills:
-
Evacuate and Secure: Clear the immediate area and prevent the spill from spreading[3].
-
Don PPE: Wear the appropriate PPE as described above[3].
-
Absorption: Cover the spill with an inert absorbent material, such as chemical absorbent pads or granules[2][3].
-
Collection: Collect the absorbed material and place it in a labeled cytotoxic waste container[3].
-
Decontamination: Prepare a decontamination solution (e.g., 10% bleach solution, followed by a rinse with 70% ethanol (B145695) and then water, or as recommended by your institution's safety protocols). Wipe the contaminated area with the solution. All cleaning materials must be disposed of as solid Vatalanib waste[2].
Regulatory Compliance
The disposal of pharmaceutical waste is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA)[4][5][6]. State regulations may also apply and can be more stringent than federal laws[4]. It is essential to consult with your institution's EHS office to ensure all disposal procedures are in full compliance with local, state, and federal regulations[2]. Final disposal of cytotoxic waste is typically carried out through incineration by a licensed hazardous waste management company[3].
Caption: this compound disposal workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vatalanib Hydrochloride
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Vatalanib hydrochloride, a potent tyrosine kinase inhibitor. Following these procedural steps will help ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. While some safety data sheets (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential hazards, including being harmful if swallowed and very toxic to aquatic life. Therefore, exercising caution is recommended.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Given that no specific glove material has been universally recommended, using double gloves is a prudent measure, especially when handling the powder or concentrated solutions.
-
Protective Clothing: A standard laboratory coat must be worn. For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Respiratory Protection: While some sources state respiratory protection is not required for normal use, handling the powder, which can become airborne, warrants a higher level of precaution. All work with this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure to avoid inhalation.[1][2]
Operational Plan: From Receipt to Use
A clear, step-by-step operational plan ensures consistency and safety in the laboratory.
1. Receiving and Inspection: Upon receipt, immediately inspect the container for any signs of damage or leakage. This initial check should be performed in a designated area, preferably within a fume hood.[1]
2. Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
| Storage Condition | Temperature |
| Recommended | 2-8°C |
| Shipping | Room temperature in the continental US; may vary elsewhere |
3. Preparation of Stock Solutions: All handling of this compound powder, including weighing and solution preparation, must occur inside a chemical fume hood to prevent inhalation of the powder.[1][2]
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Appropriate PPE
-
-
Protocol for a 10 mM Stock Solution in DMSO:
-
Allow the this compound vial and DMSO to reach room temperature before opening to prevent moisture condensation.[2]
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the powder.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. A sonicator can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure no particulates are present.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended.
-
| Solubility Data | |
| Solvent | Concentration |
| DMSO | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL[3] |
| Ethanol (B145695):PBS | 0.3 mg/mL[3] |
| H₂O | 2 mg/mL[4] |
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste contaminated with this compound are critical to protect personnel and the environment.[5]
Waste Categorization:
-
Solid Waste: Includes contaminated PPE (gloves, gowns), weighing papers, and other labware. This waste should be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste" container.[1]
-
Liquid Waste: Consists of unused this compound solutions and contaminated cell culture media. This waste should be collected in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of it down the drain.[1][5]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately in a designated, puncture-resistant "Cytotoxic Sharps" container.[1]
Final disposal of all cytotoxic waste should be carried out through a licensed hazardous waste management company, typically via incineration.[1]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Powder Spill:
-
Evacuate and Secure: Immediately evacuate and restrict access to the affected area.[1]
-
Don PPE: Wear appropriate PPE, including a respirator, chemical goggles, a lab coat or gown, and double nitrile gloves.[1]
-
Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[1]
-
Cleaning: Carefully collect the material and place it in a sealed container for disposal as cytotoxic waste.
-
Decontamination: Decontaminate the area using a suitable cleaning agent, such as a 10% bleach solution followed by 70% ethanol and then water, as recommended by your institution's safety protocols.[5] All cleaning materials should be disposed of as solid Vatalanib waste.[5]
-
-
Liquid Spill:
-
Don PPE: Wear appropriate PPE.
-
Containment: Absorb the spill with an inert absorbent material.
-
Collection and Disposal: Collect the absorbent material and dispose of it as solid Vatalanib waste.[5]
-
Decontamination: Decontaminate the spill area as described above.
-
Understanding this compound's Mechanism of Action
Vatalanib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, which play a crucial role in angiogenesis (the formation of new blood vessels). By blocking the signaling pathways of these receptors, Vatalanib can inhibit tumor growth and metastasis.
Inhibitory Concentrations (IC₅₀):
| Target | IC₅₀ |
| VEGFR1 (Flt-1) | 77 nM |
| VEGFR2 (KDR/Flk-1) | 37 nM[3][6] |
| VEGFR3 (Flt-4) | 190 nM |
| PDGFRβ | 580 nM[6] or 600 nM[3] |
| c-Kit | 700 nM[3] or 730 nM[6] |
Below is a diagram illustrating the simplified signaling pathway and the point of inhibition by Vatalanib.
Caption: Vatalanib inhibits angiogenesis by blocking VEGF receptor autophosphorylation.
Experimental and Disposal Workflows
To further clarify the procedures, the following diagrams outline a general experimental workflow and a waste disposal workflow.
Caption: A typical workflow for laboratory experiments involving this compound.
Caption: A workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
